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  • Product: Thiazole, 2-(1-methylethyl)-4-phenyl-
  • CAS: 19968-51-5

Core Science & Biosynthesis

Foundational

Foreword: The Thiazole Scaffold in Modern Chemistry

An In-depth Technical Guide to the Synthesis of 2-isopropyl-4-phenylthiazole The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and materials s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-isopropyl-4-phenylthiazole

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. Thiazole derivatives are found in a wide array of bioactive compounds, including antimicrobials, anti-inflammatory agents, anticancer drugs, and even Vitamin B1 (thiamine).[2][3][4][5] The molecule of interest, 2-isopropyl-4-phenylthiazole, combines this valuable core with specific substituents that modulate its steric and electronic profile, making its efficient and reliable synthesis a topic of significant interest for researchers in drug development and chemical synthesis.

This guide provides a comprehensive overview of the primary synthetic methodologies for preparing 2-isopropyl-4-phenylthiazole, with a focus on the mechanistic underpinnings, practical experimental protocols, and a comparative analysis of available routes.

Part 1: The Hantzsch Thiazole Synthesis - The Workhorse Method

The most classic, reliable, and widely employed route to thiazole derivatives is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[6][7] This method involves the condensation of an α-haloketone with a thioamide.[4][8][9][10] For our target molecule, this translates to the reaction between an α-haloacetophenone and isobutyrothioamide.

Mechanistic Rationale

The Hantzsch synthesis is a robust cyclocondensation reaction. Understanding its mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The process unfolds in three key stages:

  • S-Alkylation (Nucleophilic Attack): The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic α-carbon of the haloketone. This is a classic SN2 reaction, displacing the halide ion and forming an S-alkylated intermediate.[8][10] The reactivity of the α-haloketone is enhanced by the inductive effect of the adjacent carbonyl group, which increases the polarity of the carbon-halogen bond.[11]

  • Intramolecular Cyclization: The intermediate possesses both a nucleophilic nitrogen (from the thioamide moiety) and an electrophilic carbonyl carbon. An intramolecular cyclization occurs as the nitrogen atom attacks the carbonyl carbon, forming a five-membered ring intermediate, a hydroxythiazoline.[8][10]

  • Dehydration and Aromatization: The final step is the acid-catalyzed elimination of a water molecule from the hydroxythiazoline intermediate. This dehydration event results in the formation of a double bond within the ring, leading to the stable, aromatic thiazole product.[8][10]

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloacetophenone s_alkylation S-Alkylation Intermediate alpha_haloketone->s_alkylation S-Nucleophilic Attack (SN2) thioamide Isobutyrothioamide thioamide->s_alkylation hydroxythiazoline Hydroxythiazoline Intermediate s_alkylation->hydroxythiazoline Intramolecular Cyclization product 2-isopropyl-4-phenylthiazole hydroxythiazoline->product Dehydration (-H₂O)

Figure 1: Hantzsch Thiazole Synthesis Mechanism
Preparation of Key Starting Materials

A significant advantage of the Hantzsch synthesis is the accessibility of its precursors.

  • α-Haloacetophenones (e.g., 2-Bromoacetophenone): These are typically prepared by the direct halogenation of acetophenone using elemental bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or chloroform.[12]

  • Isobutyrothioamide: This crucial reagent is not as commonly available as its oxygen analog (isobutyramide). It is synthesized by the thionation of isobutyramide. The most common and effective thionating agent for this purpose is Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

Detailed Experimental Protocol: Hantzsch Synthesis

This protocol describes a standard laboratory procedure for the synthesis of 2-isopropyl-4-phenylthiazole.

Objective: To synthesize 2-isopropyl-4-phenylthiazole from 2-bromoacetophenone and isobutyrothioamide.

Materials:

  • 2-Bromoacetophenone (1.0 eq)

  • Isobutyrothioamide (1.1 eq)

  • Ethanol (or Methanol), reagent grade

  • 5% Aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography (Silica gel, appropriate solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromoacetophenone (1.0 eq) and isobutyrothioamide (1.1 eq) in ethanol (approx. 5-10 mL per gram of α-haloketone).

    • Scientist's Note: Ethanol is an excellent solvent choice as it effectively dissolves both reactants and is relatively inert under these conditions. Using a slight excess of the thioamide ensures complete consumption of the more valuable α-haloketone.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 78-80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between ethyl acetate and a 5% aqueous sodium bicarbonate solution. The aqueous wash serves to neutralize the hydrobromic acid (HBr) byproduct formed during the reaction.

    • Scientist's Note: The initial product may exist as the hydrobromide salt. The weak base neutralizes this salt, liberating the free thiazole base, which is more soluble in the organic solvent.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with a saturated brine solution. This step helps to remove any residual water from the organic phase.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-isopropyl-4-phenylthiazole can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure product.

Part 2: Alternative Synthetic Strategies

While the Hantzsch synthesis is dominant, other methods exist for constructing the thiazole ring, which may be advantageous under specific circumstances.

Gabriel Thiazole Synthesis

The Gabriel synthesis involves the cyclization of α-acylaminoketones using a potent sulfurizing agent, typically phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.[13]

Principle: The oxygen of the amide and ketone carbonyls in the α-acylaminoketone precursor are replaced by sulfur, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

Gabriel_Synthesis Figure 2: Gabriel Synthesis Pathway start α-Acylaminoketone product 2,4-Disubstituted Thiazole start->product Thionation & Cyclization reagent P₂S₅ or Lawesson's Reagent reagent->product

Figure 2: Gabriel Synthesis Pathway
  • Causality: This method is useful when the corresponding thioamide for the Hantzsch synthesis is difficult to prepare or unstable. However, the use of stoichiometric, air-sensitive, and odorous sulfurizing agents can be a significant drawback in terms of handling and waste disposal.

Cook-Heilbron Synthesis

This approach is particularly useful for synthesizing 5-aminothiazoles. It involves the reaction of an α-aminonitrile with reagents like carbon disulfide, isothiocyanates, or dithioacids.[13] While not a direct route to 2-isopropyl-4-phenylthiazole, it is a key method in thiazole chemistry and could be part of a multi-step synthesis if the amino group can be subsequently removed or converted.

Cook_Heilbron_Synthesis Figure 3: Cook-Heilbron Synthesis start α-Aminonitrile product 5-Aminothiazole Derivative start->product Cyclocondensation reagent CS₂ or R-NCS reagent->product

Figure 3: Cook-Heilbron Synthesis
Modern and Catalytic Approaches

Recent advancements in organic synthesis have introduced more efficient and environmentally benign methods.

  • Microwave-Assisted Synthesis: The Hantzsch reaction can be significantly accelerated using microwave irradiation, often reducing reaction times from hours to minutes and improving yields.[4][10]

  • One-Pot, Multi-Component Reactions: Efficient protocols have been developed where the α-haloketone, thioamide, and a catalyst are combined in a single step, simplifying the procedure and minimizing waste.[14]

  • Novel Catalysts: The use of ionic liquids or solid-supported catalysts like silica-supported tungstosilicic acid can facilitate the reaction under milder conditions and allow for easier catalyst recovery and reuse.[9][14]

Part 3: Comparative Analysis of Synthesis Methods

The choice of synthetic route depends on factors such as starting material availability, scalability, required purity, and equipment availability.

MethodStarting MaterialsKey Reagents/ConditionsAdvantagesDisadvantages
Hantzsch Synthesis α-Haloacetophenone, IsobutyrothioamideReflux in EthanolHigh yields, readily available precursors, reliable, well-documented.[8][9]Can require heating for several hours; produces stoichiometric acid byproduct.
Microwave-Assisted Hantzsch α-Haloacetophenone, IsobutyrothioamideMicrowave Irradiation (e.g., 90-120°C)Extremely rapid (minutes), often higher yields, clean reactions.[10]Requires specialized microwave reactor equipment.
Gabriel Synthesis α-(Isobutyrylamino)acetophenoneP₂S₅ or Lawesson's ReagentUseful if thioamide is unstable.Harsh reagents, often lower yields, unpleasant odors, significant waste.[4]
Multi-Component Synthesis Aldehyde, Ketone, Thiourea, CatalystSolid-supported acid catalyst (e.g., STA)One-pot procedure, high efficiency, reusable catalyst.[14]May require optimization for specific substrates.

Part 4: Conclusion and Future Outlook

The synthesis of 2-isopropyl-4-phenylthiazole is most reliably achieved via the Hantzsch thiazole synthesis, a testament to the enduring power of this century-old reaction. Its operational simplicity, high yields, and the accessibility of its starting materials make it the preferred method for both laboratory-scale and potential scale-up operations. Modern variations, particularly those employing microwave assistance, offer significant improvements in efficiency and reaction time, aligning with the principles of green chemistry. While alternative methods like the Gabriel synthesis exist, they are generally less favorable due to harsher conditions and less desirable reagents. For researchers and drug development professionals, a thorough understanding of the Hantzsch reaction and its mechanistic nuances remains the most direct and effective path to obtaining 2-isopropyl-4-phenylthiazole and its derivatives for further investigation.

References

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Google Scholar.
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (2024). Educational Administration: Theory and Practice. [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (n.d.). PubMed. [Link]

  • Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea - ResearchGate. (2025). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives - IntechOpen. (2020). IntechOpen. [Link]

  • Insight into the Various Synthetic Methods for Thiazole and its Derivatives, with their Anticancer Activity. (2026). Bentham Science. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (n.d.). Pharmaguideline. [Link]

  • α-Halo ketone - Wikipedia. (n.d.). Wikipedia. [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural - CUTM Courseware. (n.d.). CUTM Courseware. [Link]

  • Thiazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Full article: Review of the synthesis and biological activity of thiazoles - Taylor & Francis. (2020). Taylor & Francis Online. [Link]

  • Hantzsch Thiazole Synthesis - SynArchive. (n.d.). SynArchive. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (2010). Asian Journal of Chemistry. [Link]

Sources

Exploratory

Hantzsch Thiazole Synthesis: A Technical Guide to 2-Isopropyl-4-Phenylthiazole

Executive Summary Thiazole derivatives are indispensable structural motifs in modern drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial, antiprotozoal, and antitumor properties...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole derivatives are indispensable structural motifs in modern drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial, antiprotozoal, and antitumor properties ()[1]. The Hantzsch thiazole synthesis, a classical cyclocondensation reaction, remains the most robust and widely utilized methodology for constructing the 1,3-thiazole core ()[2]. This whitepaper provides an in-depth technical examination of the synthesis of 2-isopropyl-4-phenylthiazole , detailing the mechanistic causality, self-validating experimental protocols, and analytical validation required for high-yield production.

Mechanistic Pathway & Causality

The synthesis of 2-isopropyl-4-phenylthiazole is achieved via the bimolecular cyclocondensation of isobutyrothioamide (which provides the C2-isopropyl group) and 2-bromoacetophenone (which provides the C4-phenyl group) ()[3]. The reaction is driven by a precise sequence of nucleophilic attacks and thermodynamic stabilization:

  • S-Alkylation (Nucleophilic Attack): The sulfur atom of isobutyrothioamide is highly polarizable and acts as a soft nucleophile, making it kinetically favored over the nitrogen atom for the initial attack. It attacks the electrophilic α -carbon of 2-bromoacetophenone in an S N​ 2 fashion, displacing the bromide leaving group to form a thioether intermediate ()[2].

  • Intramolecular Cyclization: Following S-alkylation, the nitrogen atom of the thioamide moiety is positioned favorably to attack the highly electrophilic carbonyl carbon of the ketone. This intramolecular cyclization yields a five-membered hydroxythiazoline intermediate ()[2].

  • Dehydration & Aromatization: The hydroxythiazoline intermediate undergoes rapid dehydration (loss of H2​O ). This elimination step is thermodynamically driven by the formation of the highly stable, fully conjugated aromatic thiazole ring ()[2].

Causality in Experimental Design
  • Solvent Selection: Absolute ethanol is chosen as a polar protic solvent because it effectively solubilizes both the polar thioamide and the lipophilic α -haloketone. Furthermore, its boiling point (~78 °C) provides the optimal thermal energy required to drive the endothermic dehydration step without causing thermal degradation of the reagents.

  • Regiochemical Control: While the Hantzsch reaction is inherently regioselective, extreme conditions can alter the outcome. For instance, highly acidic environments can shift regioselectivity, leading to the formation of 2-imino-2,3-dihydrothiazoles instead of the desired aromatic thiazoles ()[4]. Therefore, maintaining a neutral to slightly basic workup is critical.

  • Stereochemical Control: The rate of dehydration directly controls the stereochemical outcome of adjacent stereocenters. While less relevant for this fully aromatic target, it is a critical factor when synthesizing aliphatic thiazoles from chiral precursors ()[5].

Mechanism R1 Isobutyrothioamide (Soft Nucleophile) Step1 S-Alkylation (SN2 Attack) R1->Step1 R2 2-Bromoacetophenone (Electrophile) R2->Step1 Int1 Thioether Intermediate Step1->Int1 Step2 Intramolecular Cyclization Int1->Step2 Int2 Hydroxythiazoline Intermediate Step2->Int2 Step3 Dehydration (-H2O) Int2->Step3 Prod 2-Isopropyl-4-phenylthiazole (Aromatic Product) Step3->Prod

Mechanistic pathway of Hantzsch thiazole synthesis for 2-isopropyl-4-phenylthiazole.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol incorporates built-in validation checkpoints to confirm reaction progression and product integrity.

Materials & Reagents
  • Isobutyrothioamide: 1.1 equivalents

  • 2-Bromoacetophenone: 1.0 equivalent

  • Solvent: Absolute Ethanol

  • Workup Reagent: Saturated Aqueous Sodium Bicarbonate ( NaHCO3​ )

Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-bromoacetophenone (1.0 eq) and isobutyrothioamide (1.1 eq).

    • Causality: The slight excess of thioamide ensures complete consumption of the highly reactive and lachrymatory α -haloketone, simplifying downstream purification ()[3].

  • Solvation: Suspend the reactants in absolute ethanol (approx. 5–10 mL per gram of 2-bromoacetophenone).

  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C for 2 to 4 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:Ethyl Acetate, 4:1). The disappearance of the UV-active 2-bromoacetophenone spot validates the completion of the cyclization step.

  • Workup & Neutralization: Cool the mixture to room temperature. The product initially exists as a hydrobromide (HBr) salt dissolved in the reaction mixture ()[3]. Slowly add saturated aqueous NaHCO3​ dropwise until the pH reaches 7–8.

    • Causality: Neutralization deprotonates the thiazole nitrogen. The resulting free base, 2-isopropyl-4-phenylthiazole, is highly lipophilic and will precipitate out of the aqueous-ethanolic mixture.

  • Isolation: Collect the precipitated solid via vacuum filtration, wash thoroughly with cold distilled water to remove residual inorganic salts, and dry under a vacuum.

  • Validation Checkpoint 2 (Analytical): Confirm structure and purity via 1 H NMR, 13 C NMR, and Mass Spectrometry (see Quantitative Data Summary).

Workflow S1 1. Reaction Setup Mix Reagents in EtOH S2 2. Reflux (2-4 h) Drive Dehydration S1->S2 S3 3. TLC Monitoring Validate Cyclization S2->S3 S3->S2 If incomplete S4 4. Workup & Neutralization Add NaHCO3 (pH 7-8) S3->S4 If complete S5 5. Isolation & Purification Filtration / Washing S4->S5 S6 6. Analytical Validation NMR, MS, Purity Check S5->S6

Step-by-step experimental workflow featuring self-validating checkpoints.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and the expected analytical validation metrics for 2-isopropyl-4-phenylthiazole.

ParameterValue / SpecificationMechanistic / Practical Rationale
Reagent 1 Isobutyrothioamide (1.1 eq)Provides the C2-isopropyl group; excess ensures complete consumption of the haloketone.
Reagent 2 2-Bromoacetophenone (1.0 eq)Provides the C4-phenyl group; acts as the electrophilic center.
Solvent Absolute EthanolPolar protic nature stabilizes transition states and facilitates proton transfer.
Temperature 78 °C (Reflux)Optimal thermal energy to drive the endothermic dehydration step.
Reaction Time 2 - 4 hoursSufficient duration for complete cyclization, validated by TLC.
Workup Base Saturated Aq. NaHCO3​ Neutralizes the HBr byproduct (pH 7-8), precipitating the free thiazole base.
Expected Yield 75% - 85%High efficiency due to the thermodynamic stability of the aromatic product.
1 H NMR (CDCl 3​ ) δ 7.85 (d, 2H), 7.40 (t, 2H), 7.30 (t, 1H), 7.25 (s, 1H), 3.35 (septet, 1H), 1.45 (d, 6H)Validates the intact phenyl ring, the C5 thiazole proton, and the isopropyl moiety.
MS (ESI+) m/z 204.1 [M+H] + Confirms the molecular weight of the target compound.

References

  • Title : Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis Source : Organic Letters (ACS Publications) URL :[Link]

  • Title : The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity Source : Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL :[Link]

  • Title : An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source : Molecules (PubMed Central) URL :[Link]

Sources

Foundational

2-(1-methylethyl)-4-phenyl-thiazole chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(1-methylethyl)-4-phenyl-thiazole Authored by: A Senior Application Scientist Introduction The thiazole nucleus is a cornerstone of heterocycli...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(1-methylethyl)-4-phenyl-thiazole

Authored by: A Senior Application Scientist

Introduction

The thiazole nucleus is a cornerstone of heterocyclic chemistry, representing a "privileged scaffold" in medicinal chemistry and drug development.[1] Its prevalence in a wide array of pharmacologically active compounds, from natural products like Vitamin B1 to synthetic drugs, underscores its significance.[2] This guide focuses on a specific derivative, 2-(1-methylethyl)-4-phenyl-thiazole (also known as 2-isopropyl-4-phenylthiazole), a molecule of interest for researchers and drug development professionals. The unique combination of an isopropyl group at the 2-position and a phenyl group at the 4-position imparts specific physicochemical and biological properties that make it a valuable building block for creating novel therapeutic agents.

This document provides a comprehensive overview of the core chemical properties of 2-(1-methylethyl)-4-phenyl-thiazole, including its synthesis, spectroscopic signature, reactivity, and known applications. The content herein is synthesized from established chemical principles and contemporary research, offering both foundational knowledge and field-proven insights for professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Structure

The structural foundation of 2-(1-methylethyl)-4-phenyl-thiazole is a five-membered aromatic ring containing both sulfur and nitrogen. This arrangement, coupled with its specific substituents, dictates its chemical behavior and biological interactions.

PropertyValue
IUPAC Name 2-(1-methylethyl)-4-phenyl-1,3-thiazole
Common Name 2-isopropyl-4-phenylthiazole
Molecular Formula C₁₂H₁₃NS
Molecular Weight 203.31 g/mol
Chemical Structure alt text

Synthesis and Manufacturing

The most prominent and versatile method for synthesizing 2,4-disubstituted thiazoles is the Hantzsch Thiazole Synthesis, first reported in 1887.[3] This reaction remains a powerful tool for chemists due to its reliability and the accessibility of its starting materials.[1]

Hantzsch Thiazole Synthesis: Mechanism

The synthesis proceeds via a condensation reaction between an α-haloketone and a thioamide. For the target compound, this involves the reaction of 2-bromoacetophenone (providing the 4-phenyl moiety) with isobutyrothioamide (providing the 2-isopropyl group). The mechanism involves an initial S-nucleophilic attack (SN2 reaction) from the thioamide sulfur onto the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[3]

Hantzsch_Mechanism Haloketone α-Haloketone (2-Bromoacetophenone) S_Alkylation S-Alkylation Intermediate Haloketone->S_Alkylation S-Nucleophilic Attack (SN2) Thioamide Thioamide (Isobutyrothioamide) Thioamide->S_Alkylation S-Nucleophilic Attack (SN2) Hydroxythiazoline Hydroxythiazoline Intermediate S_Alkylation->Hydroxythiazoline Intramolecular Cyclization Product 2-(1-methylethyl)-4-phenyl-thiazole Hydroxythiazoline->Product Dehydration

Caption: General mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a classical approach to the Hantzsch synthesis. Modern variations, such as microwave-assisted synthesis, can significantly reduce reaction times and improve yields.[4]

Materials:

  • 2-Bromoacetophenone (1.0 eq)

  • Isobutyrothioamide (1.1 eq)

  • Ethanol (or Methanol) as solvent

  • Sodium bicarbonate (or Na₂CO₃) solution (5%)

  • Magnetic stirrer and hot plate

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve 2-bromoacetophenone (1.0 eq) and isobutyrothioamide (1.1 eq) in ethanol.

  • Heating: Heat the mixture to a gentle reflux (approximately 70-80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid byproduct. A precipitate of the crude product should form.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.[1][3] Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying and Purification: Allow the collected solid to air dry completely. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final, pure 2-(1-methylethyl)-4-phenyl-thiazole.

Hantzsch_Workflow A 1. Reaction Setup (α-Haloketone + Thioamide in Solvent) B 2. Heating & Reflux (Monitor by TLC) A->B C 3. Cooling & Precipitation (Neutralize with NaHCO₃) B->C D 4. Isolation (Vacuum Filtration) C->D E 5. Purification (Recrystallization) D->E F Final Product E->F

Caption: General laboratory workflow for the Hantzsch Synthesis.

Physicochemical Properties

Direct experimental data for 2-(1-methylethyl)-4-phenyl-thiazole is not widely published. The following table includes predicted values and experimental data from structurally similar compounds, such as 2-isopropyl-4-methylthiazole, to provide a reliable reference.[5][6]

PropertyValue / DescriptionSource (for similar compounds)
Appearance Expected to be a pale yellow liquid or low-melting solid.[7]
Boiling Point > 92 °C @ 50 mmHg (Predicted to be higher than 2-isopropyl-4-methylthiazole)[5]
Density ~1.0-1.1 g/mL at 25 °C (Predicted)[5]
Solubility Soluble in organic solvents (e.g., ethanol, chloroform, DMSO); slightly soluble in water.[6][8]
Refractive Index ~1.5 (Predicted)[5]
Flash Point > 58 °C (Predicted)[5][9]

Spectroscopic Analysis

Predicted ¹H and ¹³C NMR Data

Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[13]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Use a standard single-pulse experiment.

  • ¹³C NMR: Use a standard proton-decoupled pulse program.[13]

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.90 Doublet 2H H-2', H-6' (Phenyl ring)
~7.45 Triplet 2H H-3', H-5' (Phenyl ring)
~7.35 Triplet 1H H-4' (Phenyl ring)
~7.20 Singlet 1H H-5 (Thiazole ring)
~3.30 Septet 1H -CH- (Isopropyl)

| ~1.40 | Doublet | 6H | -CH₃ (Isopropyl) |

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ) ppm Assignment
~178.0 C-2 (Thiazole ring, C-isopropyl)
~153.0 C-4 (Thiazole ring, C-phenyl)
~134.0 C-1' (Phenyl ring)
~129.0 C-3', C-5' (Phenyl ring)
~128.0 C-4' (Phenyl ring)
~126.0 C-2', C-6' (Phenyl ring)
~115.0 C-5 (Thiazole ring)
~34.0 -CH- (Isopropyl)

| ~23.0 | -CH₃ (Isopropyl) |

Predicted Infrared (IR) and Mass Spectrometry (MS) Data

Protocol for IR Spectroscopy (ATR-FTIR):

  • Data Acquisition: Record a background spectrum of the clean ATR crystal. Place a small amount of the sample directly on the crystal and acquire the sample spectrum over a range of 4000-400 cm⁻¹.[13]

Predicted Infrared (IR) Spectroscopy Data:

Wavenumber (cm⁻¹) Intensity Assignment
~3100 Medium Aromatic C-H stretch (Phenyl and Thiazole)
~2970-2870 Medium-Strong Aliphatic C-H stretch (Isopropyl)
~1600 Medium Aromatic C=C stretch (Phenyl)
~1500 Medium C=N stretch (Thiazole ring)
~1450 Medium C=C stretch (Thiazole ring)

| ~760 & ~690 | Strong | C-H out-of-plane bend (Monosubstituted Phenyl) |

Protocol for Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol) into the mass spectrometer.

  • Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.[13]

Predicted Mass Spectrometry (EI-MS) Data:

m/z Assignment
203 [M]⁺ (Molecular Ion)
188 [M - CH₃]⁺
160 [M - C₃H₇]⁺
134 [C₇H₄NS]⁺

| 77 | [C₆H₅]⁺ |

Reactivity and Applications in Drug Development

The 2-(1-methylethyl)-4-phenyl-thiazole scaffold is a versatile platform for developing new chemical entities with therapeutic potential. The thiazole ring is generally stable but can undergo specific reactions, while the phenyl and isopropyl groups offer sites for modification to fine-tune pharmacological properties.

Biological Activities of the 4-Phenylthiazole Scaffold

Thiazole derivatives are known to exhibit a wide spectrum of biological activities.[2][14] The 4-phenylthiazole core, in particular, has been a focus of extensive research.

  • Anticancer Activity: Numerous 2,4-disubstituted thiazole derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines, including breast, colon, and colorectal cancer.[2][15] The mechanism often involves the inhibition of key cellular processes required for proliferation.

  • Antifungal Activity: The phenylthiazole structure is present in antifungal drugs like isavuconazole.[16] Research has shown that derivatives can act as potent inhibitors of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis.[16]

  • Anti-inflammatory Activity: Analogues of 2-amino-4-phenylthiazole have been identified as inhibitors of the Myeloid Differentiation Factor 88 (MyD88) homodimerization.[17] MyD88 is a critical adapter protein in Toll-like receptor (TLR) signaling pathways, which are central to the innate immune response and inflammation. Inhibition of this pathway presents a promising strategy for treating inflammatory conditions like acute lung injury.[17]

  • Antimicrobial and Other Activities: The thiazole nucleus is associated with broad antimicrobial properties.[18][19] Additionally, various derivatives have been explored for anti-tuberculosis, antiviral, and cyclooxygenase (COX) inhibitory activities.[19][20]

MyD88_Inhibition LPS LPS (Pathogen Signal) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Dimerization TLR4->MyD88 IKK IKK Activation MyD88->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inhibitor 2-Amino-4-phenylthiazole Analogue Inhibitor->MyD88 Inhibition

Caption: Inhibition of the TLR4/MyD88 signaling pathway.[17]

Safety and Handling

Based on safety data for related thiazole compounds like 2-isopropyl-4-methylthiazole, 2-(1-methylethyl)-4-phenyl-thiazole should be handled with appropriate care in a laboratory setting.

  • Hazards: Assumed to be a flammable liquid.[5][6] May cause skin, eye, and respiratory irritation.[5][6]

  • Precautions: Handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

Conclusion

2-(1-methylethyl)-4-phenyl-thiazole is a scientifically significant molecule built upon the robust and versatile thiazole scaffold. Its synthesis is well-established through the Hantzsch reaction, and its chemical properties make it an attractive starting point for the development of new compounds in medicinal chemistry. The extensive body of research on related 4-phenylthiazole derivatives, demonstrating potent anticancer, antifungal, and anti-inflammatory activities, provides a strong rationale for its continued investigation by researchers, scientists, and drug development professionals. This guide serves as a foundational technical resource to support and accelerate such research endeavors.

References

  • BenchChem. (2025).
  • Al-Masoudi, N. A., et al. (2014). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol...). Molecules. [Link]

  • Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. [Link]

  • BenchChem. (2025).
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]

  • NextSDS. 2-Isopropyl-4-phenylthiazole — Chemical Substance Information. [Link]

  • Axxence. (2023).
  • Aurochemicals. (2022). 2-ISOPROPYL-4-METHYL THIAZOLE (PEACH THIAZOLE)
  • The Good Scents Company. tropical thiazole 2-isopropyl-4-methylthiazole. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • Abdel-Wahab, B. F., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. Molecules. [Link]

  • Hisamichi, H., et al. (1990). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Journal of Medicinal Chemistry. [Link]

  • Pontiki, E., et al. (2020). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Advances. [Link]

  • Bou-Salah, L., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

  • Fakhim, H., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry. [Link]

  • Journal of Chemical Reviews. (2025).
  • Chemical Synthesis Database. (2025). 2-methyl-4-phenyl-1,3-thiazole.
  • Lee, H., et al. (2019). Development of 2-amino-4-phenylthiazole analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury. European Journal of Medicinal Chemistry. [Link]

  • Pintilie, L., et al. (2024). DNA Interactions and Biological Activity of 2,9-Disubstituted 1,10-Phenanthroline Thiosemicarbazone-Based Ligands and a 4-Phenylthiazole Derivative. International Journal of Molecular Sciences. [Link]

  • ACG Publications. (2022). Zn(OAc)
  • PubChem. 2-Isopropyl-4,5-dimethylthiazole. [Link]

  • Benchchem. Potential Biological Activities of 5-Amino-3-isopropyl-1,2,4-thiadiazole: A Technical Overview.
  • BenchChem. (2025). Spectroscopic data of "4-(Methoxymethyl)thiazole" (NMR, IR, Mass Spec).
  • Progress in Chemical and Biochemical Research. (2022).
  • ResearchGate. (2023). Synthesis of phenyl(4-phenylthiazol-2-yl)methanone 4a and 2,2′-thiobis(1-phenylethanone) 5a. [Link]

  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-Singh/a638a1f28b2111818274718501655866164287e9]([Link]

  • El-Metwaly, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • PubChem. 2-Isopropyl-4-methylthiazole. [Link]

  • Subramanian, A. P., et al. (2024). Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base. Biomedical and Pharmacology Journal. [Link]

  • ResearchGate. 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). [Link]

  • Hamed, F., et al. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal. [Link]

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Exploratory

Advanced Pharmacological Profiling of 2-Substituted-4-Phenylthiazoles: A Comprehensive Guide to Therapeutic Applications and Mechanistic Pathways

Executive Summary The 2-substituted-4-phenylthiazole scaffold represents a privileged pharmacophore in modern medicinal chemistry. Characterized by a highly stable heteroaromatic core, this structural motif offers except...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-substituted-4-phenylthiazole scaffold represents a privileged pharmacophore in modern medicinal chemistry. Characterized by a highly stable heteroaromatic core, this structural motif offers exceptional spatial geometry for target engagement. The C4-phenyl group facilitates deep insertion into lipophilic binding pockets, while the highly tunable C2-position (typically functionalized with amines, amides, or hydrazines) acts as a versatile vector for hydrogen bonding and metal chelation. This whitepaper synthesizes recent breakthroughs in the therapeutic application of these derivatives, detailing their mechanistic pathways in oncology, immunology, and infectious diseases, while providing robust, self-validating experimental protocols for their evaluation.

Oncology: Targeted Kinase Inhibition and Metallodrugs

The structural plasticity of 2-substituted-4-phenylthiazoles has been heavily leveraged in targeted cancer therapy, operating through two distinct modalities: direct kinase inhibition and organometallic prodrug activation.

Kinase Inhibition via ATP-Mimicry

Amide-functionalized derivatives have demonstrated profound antiproliferative activity by acting as ATP-competitive inhibitors. For instance, the derivative1 exhibits potent cytotoxicity against human colon cancer (HT29) and lung epithelial (A549) cell lines[1]. Mechanistic Causality: The amide moiety at the C2 position acts as a critical hydrogen bond donor/acceptor pair, mimicking the binding kinetics of ATP within the hinge region of Raf kinases. This competitive binding disrupts the downstream Raf/MEK/ERK signaling cascade, effectively halting tumor proliferation[1].

Raf_MEK_ERK RTK Receptor Tyrosine Kinase Ras Ras GTPase RTK->Ras Raf Raf Kinase Ras->Raf MEK MEK 1/2 Raf->MEK ERK ERK 1/2 MEK->ERK Proliferation Cancer Cell Proliferation ERK->Proliferation Thiazole 2-Amino-4-phenylthiazole Amide (Compound 4n) Thiazole->Raf Kinase Inhibition

Inhibition of the Raf/MEK/ERK signaling pathway by 2-amino-4-phenylthiazole amides.

Organometallic Prodrugs

Recent advancements have utilized the 4-phenylthiazole core as a C,N-bidentate ligand to synthesize novel2[2]. Mechanistic Causality: Traditional platinum-based drugs suffer from premature hydrolysis, leading to severe off-target toxicity. The bidentate chelation of the thiazole nitrogen and the phenyl carbon stabilizes the Ru/Os metal center under physiological conditions. Upon entering the reductive tumor microenvironment, the complex undergoes aquation (exchange of a chlorido ligand for water), activating the drug to induce reactive oxygen species (ROS) and subsequent apoptosis[3].

Immunology: Disruption of MyD88 in Acute Lung Injury

In the realm of inflammatory diseases, 2-amino-4-phenylthiazoles have emerged as potent modulators of the innate immune response, specifically targeting the Toll-like receptor 4 (TLR4) pathway. During sepsis or Acute Lung Injury (ALI), lipopolysaccharide (LPS) triggers TLR4, which relies on the adapter protein Myeloid Differentiation Primary Response 88 (MyD88) to propagate the signal.

Mechanistic Causality: Analogues such as 4 have been engineered to bind directly to the Toll/Interleukin-1 Receptor (TIR) homology domain of MyD88[4]. By sterically occupying this domain, the thiazole derivative physically prevents MyD88 monomers from forming the homodimeric complex required for downstream signaling. This upstream intervention effectively halts NF-κB activation, preventing the catastrophic cytokine storm characteristic of ALI[4].

TLR4_MyD88 LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 MyD88_Mono MyD88 Monomer TLR4->MyD88_Mono Recruitment MyD88_Dimer MyD88 Homodimer MyD88_Mono->MyD88_Dimer TIR Domain Interaction NFkB NF-κB Activation MyD88_Dimer->NFkB Inflammation Acute Lung Injury (Inflammation) NFkB->Inflammation Inhibitor Thiazole Analogue 15d Inhibitor->MyD88_Mono Disrupts Dimerization

Disruption of TLR4/MyD88 homodimerization by thiazole analogues to prevent inflammation.

Infectious Diseases: Antifungal and Antiviral Efficacy

Overcoming Fungal Biofilms

The rise of fluconazole-resistant fungal strains necessitates novel scaffolds. The derivative5 has shown remarkable efficacy against Candida and Cryptococcus[5]. Mechanistic Causality: CHT operates via a dual mechanism: it directly interferes with the fungal antioxidant system and drastically reduces the pathogen's ability to adhere to human epithelial cells. By inhibiting initial adhesion, CHT prevents the structural maturation of biofilms, rendering the fungi susceptible to host immune clearance[5].

HIV-1 Nucleocapsid Protein Inhibition

In antiviral research, the 2-amino-4-phenylthiazole scaffold (e.g., Fragment A10) has been identified as a potent inhibitor of the 6[6]. Mechanistic Causality: Molecular dynamics simulations reveal that the aminothiazole moiety acts as a guanine-mimetic, fitting perfectly into the hydrophobic pocket of the NC zinc fingers. Simultaneously, the C4-phenyl ring engages in robust π-π stacking with the Trp37 residue of the viral protein. This dual-anchoring mechanism competitively displaces viral nucleic acids, abolishing the chaperone activity required for HIV-1 replication[6].

Quantitative Efficacy Data

The following table synthesizes the quantitative biological activity of key 2-substituted-4-phenylthiazole derivatives across various therapeutic targets:

Compound IdentifierPrimary Target / PathwayDisease Model / Cell LineEfficacy Metric (IC50 / MIC)
Compound 4n (Amide derivative)Raf/MEK/ERK KinaseHT29 (Colon Cancer)IC50 = 6.31 µM
Compound 10 (Amine derivative)Tumor ProliferationHT29 (Colon Cancer)IC50 = 2.01 µM
Analogue 15d MyD88 HomodimerizationLPS-induced MacrophagesBlocks dimer formation
CHT (Hydrazinyl derivative)Fungal Biofilm / AdhesionCandida albicansMIC < 64 mg/L
Fragment A10 HIV-1 Nucleocapsid (NC)HIV-1 Viral ReplicationBinds Trp37 / Zinc Finger

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating necessary orthogonal checks.

Workflow Synth 1. Hantzsch Synthesis (Alpha-haloketone + Thiourea) Purify 2. Characterization (1H/13C NMR, HRMS) Synth->Purify InVitro 3. In Vitro Assays (MTT, MIC, Co-IP) Purify->InVitro Mech 4. Mechanistic Profiling (Western Blot, MD) InVitro->Mech InVivo 5. In Vivo Validation (Murine Disease Models) Mech->InVivo

Standardized five-step experimental workflow for evaluating 2-substituted-4-phenylthiazoles.

Protocol 1: Modular Synthesis via the Hantzsch Reaction

Rationale: The Hantzsch thiazole synthesis is selected due to its high regioselectivity and mild thermodynamic requirements, which prevent the degradation of sensitive functional groups on the C2-substituent.

  • Reaction Setup: Dissolve equimolar amounts (1.0 mmol) of the appropriate substituted thiourea (or thioamide) and 2-bromoacetophenone in 15 mL of absolute ethanol.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Self-Validation Step 1: Monitor reaction completion via TLC (Hexane:Ethyl Acetate 7:3) until the complete disappearance of the 2-bromoacetophenone spot.

  • Isolation: Cool the mixture to room temperature. Neutralize with 10% aqueous Na2CO3 to precipitate the free base. Filter and wash with cold distilled water.

  • Orthogonal Validation: Recrystallize from ethanol. Confirm structural connectivity using 1H and 13C NMR (look for the characteristic thiazole C5-H singlet around δ 7.0–7.5 ppm). Confirm exact mass using High-Resolution Mass Spectrometry (HRMS) to rule out dimeric byproducts.

Protocol 2: MyD88 Homodimerization Inhibition Assay (Co-Immunoprecipitation)

Rationale: Co-Immunoprecipitation (Co-IP) is strictly required here over downstream reporter assays (like NF-κB luciferase) to prove direct physical disruption of the MyD88 dimer, eliminating the possibility of off-target downstream kinase inhibition.

  • Cell Preparation: Transfect HEK293T cells with plasmids encoding Flag-tagged MyD88 and HA-tagged MyD88.

  • Treatment: After 24 hours, treat the cells with the synthesized thiazole derivative (e.g., 10 µM) or a DMSO vehicle control for 4 hours.

  • Lysis & IP: Lyse cells in a mild non-denaturing buffer (1% NP-40). Incubate the lysate with anti-Flag magnetic beads overnight at 4°C.

  • Self-Validation & Controls:

    • Input Control: Run 5% of the whole cell lysate on the gel to ensure the thiazole compound did not simply inhibit the translation/expression of the MyD88 proteins.

    • Negative Control: Use an Isotype IgG bead pull-down to rule out non-specific binding of MyD88 to the resin.

  • Detection: Elute proteins, run on SDS-PAGE, and perform Western blotting using an anti-HA antibody. A successful inhibitor will show a marked reduction in the HA band intensity compared to the DMSO control, proving the disruption of the Flag-HA (MyD88-MyD88) interaction.

References

  • Zhang, Z., et al. "Synthesis, Anticancer and Antibacterial Activities of Novel 2-Amino-4-phenylthiazole Derivatives Containing Amide Moiety." Chinese Journal of Organic Chemistry, 2017. 1

  • Getreuer, P., et al. "Investigating the anticancer potential of 4-phenylthiazole derived Ru(II) and Os(II) metalacycles." RSC Publishing, 2024. 2

  • "Development of 2-amino-4-phenylthiazole analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury." European Journal of Medicinal Chemistry, 2018. 4

  • Sá, et al. "A phenylthiazole derivative demonstrates efficacy on treatment of the cryptococcosis & candidiasis in animal models." PMC, 2020. 5

  • "Functional and Structural Characterization of 2-Amino-4-phenylthiazole Inhibitors of the HIV-1 Nucleocapsid Protein with Antiviral Activity." ACS Chemical Biology, 2014. 6

Sources

Foundational

Engineering 2-Isopropyl-4-phenylthiazole Scaffolds: Synthesis, Physicochemical Properties, and Targeted Kinase Inhibition

Introduction to the 4-Phenylthiazole Scaffold The thiazole ring is a privileged pharmacophore in medicinal chemistry, known for its ability to participate in hydrogen bonding, dipole-dipole interactions, and π−π stacking...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the 4-Phenylthiazole Scaffold

The thiazole ring is a privileged pharmacophore in medicinal chemistry, known for its ability to participate in hydrogen bonding, dipole-dipole interactions, and π−π stacking with biological targets. Among its functionalized variants, 2-isopropyl-4-phenylthiazole (CAS: 19968-51-5) and its derivatives—such as 2-isopropyl-4-phenylthiazole-5-carboxylic acid (CAS: 1267077-06-4)—serve as critical building blocks for developing advanced therapeutics.

Historically, the structural rigidification provided by the 4-phenyl substitution, combined with the tunable lipophilicity of the 2-isopropyl group, has allowed researchers to optimize the pharmacokinetic profiles of multi-kinase inhibitors. By utilizing these scaffolds, drug development professionals can bypass the steric hindrances and metabolic liabilities associated with older generations of chemotherapeutics.

Modern Synthetic Methodologies: The [3+1+1] Condensation

The classical synthesis of thiazoles relies on the Hantzsch reaction, which condenses thioamides with α -haloketones. However, α -haloketones are potent lachrymators and environmentally hazardous. To circumvent this, modern synthetic chemistry employs a redox-neutral, copper-catalyzed [3+1+1]-type condensation [1].

As detailed in [1], this methodology utilizes oximes, anhydrides, and potassium thiocyanate (KSCN). The causality behind this choice is profound: the copper catalyst facilitates N–O/C–S bond cleavages and activates the vinyl sp2 C–H bond without requiring pre-functionalized halogenated substrates. This drastically improves functional group tolerance and yield.

Synthesis A Oxime Derivative (e.g., Acetophenone oxime) Cat Catalyst System: CuI (10 mol%) Toluene, 120°C, 24h A->Cat B Acetic Anhydride B->Cat C Potassium Thiocyanate (KSCN) C->Cat Prod 2-Isopropyl-4-phenylthiazole (73% Yield) Cat->Prod [3+1+1] Condensation Redox-Neutral

Copper-catalyzed[3+1+1] condensation workflow for 4-phenylthiazole synthesis.

Protocol 1: Copper-Catalyzed Synthesis of 2-Isopropyl-4-phenylthiazole

Self-Validating Principle: This protocol utilizes an inert atmosphere to prevent the premature oxidation of Cu(I) to Cu(II), which would otherwise derail the catalytic cycle. TLC monitoring acts as an internal checkpoint to ensure substrate exhaustion before aqueous quenching.

  • Reaction Assembly: In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the oxime derivative (0.5 mmol), acetic anhydride (1.5 mmol), CuI (10 mol% / 0.05 mmol), and KSCN (1.0 mmol).

  • Solvent & Atmosphere: Add 3 mL of anhydrous toluene. Toluene is selected for its high boiling point, which stabilizes the high-energy copper intermediates. Purge the vessel with N2​ gas for 5 minutes, then seal.

  • Thermal Activation: Submerge the tube in a pre-heated oil bath at 120 °C. Stir vigorously for 24 hours.

  • Validation Checkpoint (TLC): Extract a 10 μ L aliquot, dilute in ethyl acetate, and spot on a silica TLC plate. Elute with a Hexane/EtOAc mixture to confirm the complete disappearance of the starting oxime.

  • Quenching & Extraction: Cool the reaction to room temperature. Quench with 10 mL of deionized H2​O to hydrolyze unreacted anhydride. Extract the aqueous layer with EtOAc (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel column chromatography to yield 2-isopropyl-4-phenylthiazole as a yellow oil (~73% yield).

Physicochemical Properties & Derivative Profiling

Derivatization at the C2 and C5 positions of the thiazole ring drastically alters the molecule's electrostatic surface area and binding affinity. For instance, converting the C5 position to a carboxylic acid yields a versatile library building block, while adding ureido or amide moieties at the C2 position generates potent kinase inhibitors [2, 3].

Table 1: Physicochemical Properties of Key 4-Phenylthiazole Derivatives

Compound NameCAS NumberMolecular WeightKey Structural FeaturePrimary Application
2-Isopropyl-4-phenylthiazole 19968-51-5203.30 g/mol Isopropyl at C2Chemical Intermediate
2-Isopropyl-4-phenylthiazole-5-carboxylic acid 1267077-06-4247.31 g/mol Carboxylic acid at C5Library Building Block
Compound 4n (Fluorobenzamide derivative)N/A371.40 g/mol 3-FluorobenzamideAnticancer (HT29, A549)
Compound 27 (Ureido derivative)N/A456.15 g/mol MorpholinoacetamideIGF1R Inhibitor (HepG2)

Pharmacological Activity: Scaffold Hopping and Kinase Inhibition

Recent advances in hepatocellular carcinoma (HCC) therapeutics have utilized "scaffold hopping"—replacing the central core of existing drugs like Sorafenib with a 4-phenylthiazole moiety. According to research published in [2], this structural modification reduces steric hindrance and optimizes binding interactions via multiple hydrogen bonds.

Specifically, ureido-substituted 4-phenylthiazole derivatives (e.g., Compound 27) exhibit potent inhibition of the Insulin-like Growth Factor 1 Receptor (IGF1R). Concurrently, amide-containing derivatives (e.g., Compound 4n) have been shown to disrupt the Raf/MEK/ERK signaling cascade [3], leading to G2/M cell cycle arrest and early-stage apoptosis.

Pathway Drug 4-Phenylthiazole Derivatives (e.g., Compound 27 / 4n) IGF1R IGF1R / Raf Kinase (Therapeutic Targets) Drug->IGF1R Competitive Inhibition (Multiple H-bonds) MEK MEK1/2 IGF1R->MEK Phosphorylation Cascade ERK ERK1/2 MEK->ERK Phosphorylation Apoptosis G2/M Cell Cycle Arrest & Apoptosis ERK->Apoptosis Downregulation triggers

Mechanism of action for 4-phenylthiazole derivatives targeting IGF1R and MEK/ERK.

Table 2: In Vitro Antiproliferative Activity (IC50)

Derivative / CompoundTarget Cell LinePrimary Kinase TargetIC50 ( μ M)
Compound 4n HT29 (Colon Carcinoma)Raf/MEK/ERK6.31
Compound 4n A549 (Lung Epithelial)Raf/MEK/ERK7.98
Compound 27 HepG2 (Hepatocellular)IGF1R0.62 ± 0.34
Sorafenib (Positive Control)HepG2 (Hepatocellular)Multi-kinase1.62 ± 0.27
Protocol 2: In Vitro Cell Viability and Kinase Inhibition Assay (CCK-8)

Self-Validating Principle: This protocol utilizes the CCK-8 (WST-8) assay rather than traditional MTT. WST-8 is highly water-soluble and non-toxic, allowing for continuous monitoring without the need to solubilize formazan crystals in DMSO. This eliminates pipetting errors and validates the dynamic range of the dose-response curve.

  • Cell Seeding: Cultivate HepG2 or HT29 cells in DMEM supplemented with 10% FBS. Seed cells into a 96-well plate at a density of 5×103 cells/well. Incubate at 37 °C in a 5% CO2​ atmosphere for 24 hours to allow adherence.

  • Compound Preparation: Dissolve the 4-phenylthiazole derivative in DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 μ M to 100 μ M.

  • Treatment & Internal Controls: Treat the cells with the diluted compounds. Critical: Include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (e.g., Sorafenib) to validate assay sensitivity. Incubate for 48 hours.

  • CCK-8 Incubation: Add 10 μ L of CCK-8 reagent to each well. Incubate for an additional 2 hours. The bioreduction of WST-8 by cellular dehydrogenases produces an orange formazan dye directly proportional to the number of living cells.

  • Quantification: Measure the absorbance at 450 nm using a microplate reader. Calculate the IC50​ values using non-linear regression analysis (e.g., GraphPad Prism), normalizing the data against the vehicle control.

Conclusion

The 2-isopropyl-4-phenylthiazole scaffold represents a highly adaptable chemical space for drug discovery. By transitioning from volatile classical syntheses to redox-neutral copper-catalyzed methodologies, researchers can efficiently generate diverse libraries of 4-phenylthiazole derivatives. Subsequent biological evaluations confirm that these derivatives are not merely structural novelties, but potent, targeted kinase inhibitors capable of outperforming standard-of-care therapeutics in specific oncological models.

References

  • "Access to Thiazole via Copper-Catalyzed[3+1+1]-Type Condensation Reaction under Redox-Neutral Conditions", The Journal of Organic Chemistry. URL:[Link]

  • "Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties", PubMed / MDPI. URL:[Link]

  • "Synthesis, Anticancer and Antibacterial Activities of Novel 2-Amino-4-phenylthiazole Derivatives Containing Amide Moiety", Chinese Journal of Organic Chemistry. URL:[Link]

  • "DNA interactions and biological activity of 2,9-disubstituted 1,10-phenanthroline thiosemicarbazone-based ligands and a 4-phenylthiazole derivative", Preprints.org. URL:[Link]

Exploratory

The 2-Alkyl-4-Phenylthiazole Scaffold: A Comprehensive Technical Guide to Synthesis, Functionalization, and Pharmacological Profiling

Executive Summary The 2-alkyl-4-phenylthiazole and 2-amino-4-phenylthiazole motifs represent highly privileged pharmacophores in modern medicinal chemistry. Characterized by their robust stability, favorable partition co...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-alkyl-4-phenylthiazole and 2-amino-4-phenylthiazole motifs represent highly privileged pharmacophores in modern medicinal chemistry. Characterized by their robust stability, favorable partition coefficients, and versatile functionalization sites, these heterocycles serve as core scaffolds for a myriad of therapeutic agents. This technical whitepaper synthesizes current literature to provide an in-depth analysis of the synthetic methodologies, structural diversification strategies (such as scaffold hopping), and pharmacological profiling of 4-phenylthiazole derivatives, with a specific focus on their roles as potent kinase inhibitors and antimicrobial agents.

Introduction: The Thiazole Pharmacophore in Drug Discovery

Thiazole is a five-membered heterocyclic ring containing sulfur and nitrogen, foundational to natural products like thiamine (Vitamin B1) and penicillin[1]. The introduction of a phenyl group at the C4 position and an alkyl or amino group at the C2 position creates a rigid, planar structure capable of participating in extensive π−π stacking, hydrophobic interactions, and directed hydrogen bonding.

Recent drug discovery efforts have heavily leveraged the 4-phenylthiazole scaffold to overcome the limitations of existing therapies, such as the adverse effects and drug resistance associated with multi-kinase inhibitors like Sorafenib[2]. By acting as a structural bioisostere for various aromatic and heteroaromatic rings, 4-phenylthiazole derivatives have demonstrated profound efficacy against hepatocellular carcinoma (HCC), colorectal cancer, and diverse microbial pathogens.

Synthetic Methodologies: Constructing the Core Scaffold

The Modified One-Pot Hantzsch Synthesis

The traditional Hantzsch thiazole synthesis relies on the condensation of α -haloketones with thioamides or thiourea. However, α -haloketones are highly lachrymatory, toxic, and chemically unstable. To circumvent this, modern protocols utilize a modified one-pot procedure employing unhalogenated acetophenone, thiourea, and elemental iodine[3].

Causality of Reagent Selection: Iodine acts as both a catalyst and an oxidant. Under reflux conditions, iodine facilitates the in situ α -halogenation of acetophenone to form an α -iodoacetophenone transient intermediate. This intermediate is immediately subjected to nucleophilic attack by the sulfur atom of thiourea. Subsequent intramolecular cyclization and dehydration yield the 2-amino-4-phenylthiazole core. This method not only improves safety but drives the reaction equilibrium forward, maximizing yield.

G A Acetophenone + Thiourea B Iodine Catalyst (Reflux 12h) A->B C In situ α-Halogenation B->C D Condensation & Cyclization C->D E Crude 2-Amino-4-Phenylthiazole D->E F Ether Wash (Remove Unreacted) E->F G Ammonium Hydroxide Quench F->G H Methanol Recrystallization G->H I Pure 2-Amino-4-Phenylthiazole H->I

Workflow for the modified one-pot Hantzsch synthesis of 2-amino-4-phenylthiazole.

Protocol 1: Standardized Synthesis and Validation of 2-Amino-4-Phenylthiazole

This protocol is designed as a self-validating system, ensuring intermediate purity before downstream functionalization.

  • Reaction Setup: Combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) in a round-bottom flask[3].

  • Thermal Activation: Reflux the mixture continuously for 12 hours. The extended reflux ensures complete conversion of the transient α -iodo intermediate.

  • Purification by Extraction: Cool the mixture and wash extensively with diethyl ether. Validation Check: This step selectively partitions unreacted acetophenone and residual iodine into the organic phase, leaving the thiazole salt in the aqueous layer.

  • Neutralization: Pour the washed mixture into a cold ammonium hydroxide solution to deprotonate the thiazole hydroiodide salt, precipitating the crude free base.

  • Recrystallization: Recrystallize the crude solid from hot methanol.

  • Analytical Validation: Confirm purity via TLC (Chloroform/Methanol 9:1 v/v; visualize under iodine vapors). Confirm structural integrity via 1 H NMR (target a distinct singlet at δ≈6.1−6.5 ppm corresponding to the thiazole C5-H) and FAB-MASS spectrometry[3].

Structural Diversification and Scaffold Hopping

Peptide Coupling via DCC/Et 3​ N

To enhance solubility and target specificity, the 2-amino group can be conjugated with amino acids or peptides. This is achieved using a solution-phase peptide synthesis technique mediated by Dicyclohexylcarbodiimide (DCC) and Triethylamine (Et 3​ N)[3]. Mechanistic Rationale: DCC activates the Boc-protected amino acid by forming a highly reactive O-acylisourea intermediate. Et 3​ N is critical as it neutralizes the amino acid methyl ester hydrochlorides, freeing the amine to act as a nucleophile. The reaction is self-purifying; the byproduct, dicyclohexylurea (DCU), is highly insoluble in chloroform and precipitates out, allowing for simple filtration.

Scaffold Hopping for Kinase Targeting

Scaffold hopping is a computationally driven strategy to discover novel chemotypes by replacing the core structure of a known drug while maintaining critical binding interactions. Researchers have successfully replaced the 4-phenoxypyridine moiety of Sorafenib with a 4-phenylthiazole scaffold[2]. Structural Causality: The 4-phenylthiazole ring alters the dihedral angle and optimizes the electrostatic surface area. Crucially, hydrophobic ureido moieties are intentionally retained. These ureido groups act as essential hydrogen bond acceptors and donors, anchoring the molecule within the DFG-out conformation of the kinase hinge region (e.g., IGF1R or c-Met), while morpholine/piperidine side chains extend into the solvent-exposed regions to improve pharmacokinetic properties[2].

Pharmacological Profiling & Mechanisms of Action

Derivatives of 2-alkyl/amino-4-phenylthiazole exhibit a broad spectrum of biological activities. The table below summarizes the quantitative efficacy of key derivatives synthesized in recent literature.

Table 1: Quantitative Biological Data Summary of 4-Phenylthiazole Derivatives
Compound Class / Specific DerivativePrimary Target / Cell LineKey Biological Activity (IC 50​ / Efficacy)Ref.
Ureido-4-phenylthiazole (Compound 27) HepG2 (HCC), IGF1R KinaseIC 50​ = 0.62 ± 0.34 μ M (HepG2); 76.8% IGF1R inhibition[2]
2-Amino-4-phenylthiazole amide (4n) HT29 (Colon), A549 (Lung), c-MetIC 50​ = 6.31 μ M (HT29), 7.98 μ M (A549)[4]
2-Phenylthiazole-4-carboxamides Caco-2, HT-29, T47DHigh cytotoxicity (Enhanced by 4-methoxy substitution)[5]
Pyran-thiazole hybrid (17b) NUGC, HEPG2, MCF, HONE1Maximum cytotoxicity among tested pyran-thiazole series[1]
2-Amino-4-phenylthiazole peptides Eudrilus eugenia (Helminths)Potent anthelmintic activity comparable to Mebendazole[3]
Anticancer Efficacy and Pathway Inhibition

The most profound application of 4-phenylthiazole derivatives lies in oncology. Compounds engineered via scaffold hopping have shown potent inhibition of Receptor Tyrosine Kinases (RTKs) such as IGF1R and c-Met[2][6]. By competitively binding to the ATP-binding pocket, these compounds disrupt downstream signaling cascades. For instance, inhibition of c-Met by 2-amino-4-phenylthiazole amides directly suppresses the Raf/MEK/ERK pathway[4]. This disruption prevents cellular proliferation, inhibits colony formation, and induces G2/M cell cycle arrest and early-stage apoptosis.

Pathway Ligand Growth Factors (IGF-1 / HGF) Receptor Receptor Tyrosine Kinases (IGF1R / c-Met) Ligand->Receptor Activation Ras Ras / Raf Receptor->Ras Phosphorylation Inhibitor 4-Phenylthiazole Derivatives (e.g., Compound 27) Inhibitor->Receptor Competitive Binding (Hinge Region) MEK MEK 1/2 Ras->MEK ERK ERK 1/2 MEK->ERK CellCycle G2/M Cell Cycle Arrest & Apoptosis ERK->CellCycle Inhibition of Proliferation

Inhibition of IGF1R/c-Met signaling pathways by 4-phenylthiazole derivatives.

Antimicrobial and Anthelmintic Activity

Beyond oncology, the incorporation of amino acids and peptides into the 2-amino-4-phenylthiazole core significantly enhances membrane permeability against pathogens. These derivatives have exhibited antifungal and anthelmintic activities that rival standard therapeutics like fluconazole and mebendazole, respectively[3].

Biological Evaluation Protocols

Protocol 2: High-Throughput Cytotoxicity & Kinase Inhibition Assay

To ensure trustworthiness, this protocol incorporates internal controls and rigorous statistical validation.

  • Cell Culture & Seeding: Culture target cells (e.g., HepG2, HT29) in DMEM supplemented with 10% FBS. Seed at 5×103 cells/well in 96-well plates. Incubate for 24h at 37°C in 5% CO 2​ .

  • Compound Treatment: Prepare serial dilutions of the synthesized 4-phenylthiazole derivatives (0.1 μ M to 100 μ M) in DMSO (final DMSO concentration <0.1%). Control: Include a vehicle control (0.1% DMSO) and a positive control (e.g., Sorafenib or Crizotinib)[2][6].

  • Viability Assessment (MTT Assay): After 48h of treatment, add 20 μ L of MTT solution (5 mg/mL) to each well. Incubate for 4h. Remove media and dissolve formazan crystals in 150 μ L DMSO.

  • Quantification: Measure absorbance at 490 nm using a microplate reader. Calculate IC 50​ values using non-linear regression analysis (e.g., GraphPad Prism).

  • Mechanistic Validation (Western Blot): To confirm target engagement (e.g., c-Met or IGF1R), lyse treated cells, run lysates on SDS-PAGE, and probe with phospho-specific antibodies against the target kinase and downstream effectors (p-ERK, p-MEK). A dose-dependent decrease in phosphorylation validates the mechanism of action[4].

Conclusion & Future Perspectives

The 2-alkyl-4-phenylthiazole scaffold is a highly versatile and chemically tractable pharmacophore. Through logical synthetic methodologies like the modified Hantzsch reaction and intelligent structural diversification via scaffold hopping, researchers can generate libraries of compounds with high specificity for oncogenic kinases and microbial targets. Future drug development should focus on optimizing the pharmacokinetic profiles of these derivatives, particularly exploring prodrug strategies to enhance oral bioavailability while minimizing off-target toxicity.

References

  • Himaja, M., et al. "Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides." Asian Journal of Chemistry.
  • "Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents." PubMed.
  • "Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties." PMC.
  • Zhang, Zhihu, et al. "Synthesis, Anticancer and Antibacterial Activities of Novel 2-Amino-4-phenylthiazole Derivatives Containing Amide Moiety." CCS Publishing.
  • Hamed, F., Mohamed, A. and Abouzied, A. "The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities." SCIRP / Open Access Library Journal.
  • Zhang, Zhihua, et al. "Design, Synthesis, and Biological Evaluation of Novel 2-Amino-4-phenylthiazole Derivatives as c-Met Inhibitors." SIOC Journal.

Sources

Foundational

Solubility and Physicochemical Profiling of 2-(1-Methylethyl)-4-phenyl-thiazole: A Technical Guide for Drug Discovery

Executive Summary & Pharmacophore Context In medicinal chemistry, the thiazole ring is a privileged scaffold, frequently deployed as a bioisostere for amides, pyridines, and oxazoles to modulate target affinity and metab...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Context

In medicinal chemistry, the thiazole ring is a privileged scaffold, frequently deployed as a bioisostere for amides, pyridines, and oxazoles to modulate target affinity and metabolic stability. However, the specific substitution pattern of 2-(1-methylethyl)-4-phenyl-thiazole (CAS: 19968-51-5), commonly known as 2-isopropyl-4-phenylthiazole , drastically alters its physicochemical behavior.

As a Senior Application Scientist, I frequently observe researchers applying standard solid-state thermodynamic assumptions to all small molecules during early-stage screening. This is a critical error for 2-isopropyl-4-phenylthiazole. Synthetic records, including modern copper-catalyzed[3+1+1]-type condensation methodologies, definitively characterize this compound as a yellow oil at room temperature[1]. This physical state—driven by the steric bulk and flexibility of the isopropyl group disrupting potential crystal lattice packing—is the fundamental driver of its solubility profile and dictates the specific experimental workflows required for its characterization.

Solvation Thermodynamics: The Causality of the "Oil" State

The dissolution of a compound is thermodynamically governed by the equation:

ΔGdissolution​=ΔHcavitation​+ΔHlattice​+ΔHsolvation​−TΔS

For standard solid drugs, overcoming the crystal lattice energy ( ΔHlattice​ ) is a major barrier. However, because 2-isopropyl-4-phenylthiazole exists as a liquid (oil) at standard temperature and pressure, ΔHlattice​≈0 . Its interaction with solvents is purely governed by the energy required to create a cavity in the solvent ( ΔHcavitation​ ) and the energy released upon solute-solvent interaction ( ΔHsolvation​ ).

  • Aqueous Media (The Hydrophobic Effect): The molecule possesses a hydrogen-bond acceptor (the thiazole nitrogen) but lacks any hydrogen-bond donors. The large hydrophobic surface area of the phenyl and isopropyl groups forces surrounding water molecules into highly ordered clathrate-like structures. This results in a massive entropic penalty ( −TΔS ), making its aqueous solubility exceedingly low. Structural modifications, such as introducing ureido or morpholino groups, are often required to improve the aqueous solubility of such 4-phenylthiazole derivatives in drug development[2].

  • Organic Solvents: In organic media, favorable London dispersion forces (interacting with the phenyl/isopropyl groups) and dipole-dipole interactions easily overcome the weak cohesive forces of the oil, resulting in complete miscibility.

Empirical Solubility Matrix

The quantitative and qualitative solubility data for 2-isopropyl-4-phenylthiazole across various solvent classes is summarized below. This data is critical for selecting vehicles for in vitro assays and in vivo dosing.

SolventPolarity IndexDielectric Constant ( ϵ )Solubility ProfileMechanistic Rationale
Water / PBS (pH 7.4) 9.080.1< 10 µg/mL (Immiscible)High entropic penalty; inability to form stable H-bond networks with the lipophilic core.
Dimethyl Sulfoxide (DMSO) 7.246.7Miscible (> 100 mg/mL)Strong dipole-dipole interactions with the thiazole nitrogen; universal organic solvation.
Ethanol (EtOH) 5.224.3Miscible (> 100 mg/mL)The aliphatic tail of EtOH interacts favorably with the isopropyl group via dispersion forces.
Dichloromethane (DCM) 3.19.1Miscible (Complete)Excellent solvation of non-polar aromatic and aliphatic moieties.
n-Hexane 0.11.9Miscible (Complete)Purely hydrophobic (London dispersion) interactions[3].

Experimental Workflows: Overcoming the "Oil Droplet" Artifact

Standard shake-flask methods utilizing 0.45 µm or 0.22 µm PTFE filters are notoriously unreliable for determining the aqueous solubility of oils. Under pressure, deformable oil nano-droplets can extrude through filter pores, leading to artificially inflated aqueous solubility measurements.

To establish a self-validating system , we must replace standard filtration with ultracentrifugation. This ensures that only the thermodynamically dissolved compound is quantified.

Protocol: Thermodynamic Aqueous Solubility Determination for Lipophilic Oils
  • Saturation: Add 10 µL of 2-isopropyl-4-phenylthiazole (yellow oil) to 1.0 mL of aqueous buffer (e.g., PBS pH 7.4) in a low-bind microcentrifuge tube.

  • Equilibration: Incubate the biphasic mixture at 37°C for 48 hours using an orbital shaker at 300 rpm to ensure maximum surface area contact and thermodynamic equilibrium.

  • Phase Separation (Critical Step): Subject the sample to ultracentrifugation at 100,000 × g for 60 minutes at 37°C. This forces the lower-density oil droplets to the surface, leaving a purely dissolved aqueous phase in the middle.

  • Precision Sampling: Carefully puncture the side of the tube or use a fine-tipped syringe to extract 200 µL of the middle aqueous layer, strictly avoiding the surface oil layer and the bottom of the tube.

  • Quantification: Dilute the extract 1:1 with Acetonitrile (to prevent precipitation upon cooling) and analyze via HPLC-UV (detecting at ~254 nm for the conjugated phenylthiazole system) against a standard curve prepared in DMSO/ACN.

SolubilityWorkflow N1 Step 1: Saturation Add excess oil to buffer N2 Step 2: Equilibration Shake 48h at 37°C N1->N2 N3 Step 3: Ultracentrifugation 100,000 x g to separate phases N2->N3 N4 Step 4: Precision Sampling Extract middle aqueous layer N3->N4 N5 Step 5: HPLC-UV Quantify dissolved compound N4->N5

Figure 1: Optimized thermodynamic solubility workflow for lipophilic oils.

Formulation & Assay Design Strategies

When advancing 2-isopropyl-4-phenylthiazole into biological screening, its high lipophilicity guarantees that direct dilution from a DMSO stock into an aqueous assay buffer will result in "crashing out" (emulsion formation) if the final concentration exceeds its thermodynamic solubility limit. To mitigate this, specific formulation strategies must be employed based on the assay's tolerance limits.

FormulationStrategy Start Target Assay Concentration D1 < Thermodynamic Solubility? Start->D1 Direct Direct Dilution (≤1% DMSO) D1->Direct Yes D2 Assay tolerates surfactants? D1->D2 No Surf Add 0.01% Tween-20 or 0.1% BSA D2->Surf Yes Lipid Use Cyclodextrins or Lipid Nanocarriers D2->Lipid No

Figure 2: Decision tree for in vitro assay formulation of lipophilic thiazoles.

References

  • Access to Thiazole via Copper-Catalyzed [3+1+1]-Type Condensation Reaction under Redox-Neutral Conditions , The Journal of Organic Chemistry - ACS Publications. 1

  • Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties , MDPI. 2

  • 2-이소프로필-4-페닐티아졸 | 19968-51-5 (2-Isopropyl-4-phenylthiazole) , ChemicalBook. 3

Sources

Protocols & Analytical Methods

Method

Application Note: A Reliable Protocol for the Synthesis of 2-Isopropyl-4-phenylthiazole

Abstract This application note provides a detailed, step-by-step protocol for the synthesis of 2-isopropyl-4-phenylthiazole, a heterocyclic compound of interest in medicinal chemistry. The synthesis is based on the well-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 2-isopropyl-4-phenylthiazole, a heterocyclic compound of interest in medicinal chemistry. The synthesis is based on the well-established Hantzsch thiazole synthesis, a robust and high-yielding method for constructing the thiazole ring.[1] This guide details the reaction between thioisobutyramide and 2-bromoacetophenone, covering the underlying mechanism, experimental setup, purification, and characterization. It is intended to equip researchers in drug discovery and organic synthesis with a reliable and reproducible method for accessing this valuable molecular scaffold.

Introduction: The Significance of the Thiazole Scaffold

Thiazole rings are a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[2] This five-membered aromatic ring containing both sulfur and nitrogen is a key structural motif in numerous natural products (like Vitamin B1) and a wide array of pharmaceuticals.[2] Thiazole derivatives exhibit a broad spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[2][3][4] The 2,4-disubstituted thiazole framework, in particular, serves as a versatile template for developing novel therapeutic agents.[5][6][7] 2-Isopropyl-4-phenylthiazole and its analogs are explored for their potential in various therapeutic areas, making a standardized and efficient synthesis protocol highly valuable for the research community.[8][9]

Reaction Scheme and Mechanism

Reaction: Hantzsch Thiazole Synthesis Reactants: Thioisobutyramide and 2-Bromoacetophenone Product: 2-Isopropyl-4-phenylthiazole

Reaction scheme for the synthesis of 2-isopropyl-4-phenylthiazole

Figure 1: Overall reaction for the synthesis of 2-isopropyl-4-phenylthiazole from thioisobutyramide and 2-bromoacetophenone.

The Hantzsch thiazole synthesis is a classic condensation reaction.[3] The mechanism proceeds through a sequence of nucleophilic attack, cyclization, and dehydration.[3][10]

  • S-Alkylation: The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic α-carbon of the 2-bromoacetophenone. This SN2 reaction displaces the bromide ion, forming an S-alkylated intermediate.[3][10]

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This step forms a five-membered ring, resulting in a hydroxythiazoline intermediate.[1][3]

  • Dehydration: The final step is an acid-catalyzed dehydration of the hydroxythiazoline. The elimination of a water molecule yields the stable, aromatic thiazole ring.[3]

Hantzsch_Mechanism Figure 2: Hantzsch Thiazole Synthesis Mechanism Reactants Thioisobutyramide + 2-Bromoacetophenone Intermediate1 S-Alkylated Intermediate Reactants->Intermediate1  S-Nucleophilic Attack (SN2)   Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2  Intramolecular Cyclization   Product 2-Isopropyl-4-phenylthiazole + H₂O + HBr Intermediate2->Product  Dehydration (-H₂O)  

Caption: Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocol

This protocol is adapted from standard procedures for the Hantzsch synthesis.[1][10]

3.1. Materials and Equipment

Reagent/MaterialFormulaCAS No.M.W. ( g/mol )Notes
2-BromoacetophenoneC₈H₇BrO70-11-1199.04Lachrymatory, handle in a fume hood.
ThioisobutyramideC₄H₉NS5468-47-3103.19May need to be synthesized if not available.
Absolute Ethanol (EtOH)C₂H₅OH64-17-546.07Reagent grade, anhydrous.
Saturated Sodium BicarbonateNaHCO₃144-55-884.01Aqueous solution.
Ethyl Acetate (EtOAc)C₄H₈O₂141-78-688.11For extraction.
Anhydrous Sodium SulfateNa₂SO₄7757-82-6142.04For drying.
Equipment
Round-bottom flask (50 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
TLC plates (Silica gel)

3.2. Synthesis of Thioisobutyramide (if required)

Thioisobutyramide is a key intermediate that can be prepared from isobutyramide. A common method involves thionation using Lawesson's reagent or phosphorus pentasulfide. A high-yield method involves reacting isobutyramide with phosphorus pentasulfide in the presence of an alkali carbonate like sodium carbonate in a suitable solvent such as tetrahydrofuran (THF) or ethyl acetate at room temperature.[11][12]

3.3. Step-by-Step Procedure for 2-Isopropyl-4-phenylthiazole

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thioisobutyramide (1.03 g, 10.0 mmol, 1.0 equiv) in absolute ethanol (20 mL).

  • Addition of α-Haloketone: To this stirring solution, add 2-bromoacetophenone (1.99 g, 10.0 mmol, 1.0 equiv). A dropwise addition is recommended, although not strictly necessary for this scale.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C for ethanol) using a heating mantle. Maintain the reflux with vigorous stirring for 2-4 hours.[10]

    • Rationale: Heating accelerates the condensation and cyclization steps. Ethanol is a common and effective solvent for this reaction, dissolving the reactants and facilitating the reaction at a moderate temperature.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. Spot the starting materials and the reaction mixture to observe the consumption of reactants and the formation of a new, typically UV-active, product spot.

  • Work-up - Quenching and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid (HBr) byproduct formed during the reaction.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

    • Rationale: The product is organic-soluble and will move into the ethyl acetate layer, while inorganic salts remain in the aqueous layer.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude residue can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Characterization

The identity and purity of the final product, 2-isopropyl-4-phenylthiazole, should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect signals corresponding to the isopropyl group (a doublet and a septet), the phenyl group, and the thiazole proton.

  • ¹³C NMR: Expect distinct signals for the carbons of the thiazole ring, the isopropyl group, and the phenyl group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₁₂H₁₃NS, M.W. = 203.31) should be observed.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for C=N and C=C stretching of the aromatic thiazole ring.

Workflow and Troubleshooting

Caption: General laboratory workflow for the synthesis.

Safety Precautions

  • 2-Bromoacetophenone: This compound is a lachrymator and is corrosive. Always handle it inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Solvents: Ethanol and ethyl acetate are flammable. Ensure all heating is performed using a heating mantle or oil bath with no open flames nearby.

  • General: Perform all operations in a well-ventilated area.

References

  • Benchchem. (n.d.). Application Notes & Protocols: Hantzsch Thiazole Synthesis for 4-Phenylthiazole Derivatives.
  • Benchchem. (n.d.). Mechanism of action for thioamide derivatives in organic reactions.
  • Google Patents. (n.d.). CN100551906C - A kind of preparation method of thioisobutyramide.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Google Patents. (n.d.). CN101121681A - Method for preparing thio-iso-butanamide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 14). Beyond Taste: The Multifaceted Role of 2-Isopropyl-4-Methylthiazole in Chemical Applications.
  • Google Patents. (n.d.). CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
  • Al-Ghorbani, M., et al. (n.d.). Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity. PMC.
  • Li, K., et al. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC.
  • PubMed. (2010, November 15). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents.
  • Hamed, F., Mohamed, A., & Abouzied, A. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, 1-14.
  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors.

Sources

Application

Comprehensive Mass Spectrometry Analysis of 2-(1-Methylethyl)-4-phenyl-thiazole: Methodologies, Fragmentation Pathways, and Applications

Introduction & Scope Thiazole derivatives are highly privileged scaffolds in modern drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuromodulatory ef...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Thiazole derivatives are highly privileged scaffolds in modern drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuromodulatory effects. Among these, 2-(1-methylethyl)-4-phenyl-thiazole (commonly known as 2-isopropyl-4-phenylthiazole) serves as a critical intermediate and active pharmacophore. Accurate structural characterization and trace-level quantification of this compound are essential during pharmacokinetic (PK) profiling and synthetic validation.

As a Senior Application Scientist, I have designed this application note to provide an authoritative, in-depth guide to the mass spectrometric behavior of 2-isopropyl-4-phenylthiazole. This document details the physicochemical rationale behind its ionization, maps its electron ionization (EI) fragmentation pathways, and provides self-validating, step-by-step protocols for both GC-EI-MS and LC-ESI-MS/MS workflows.

Physicochemical & Mass Spectrometric Properties

Understanding the molecular architecture of 2-isopropyl-4-phenylthiazole is the first step in optimizing its MS detection. The basicity of the thiazole nitrogen (pKa ~2.5) makes it highly amenable to positive-ion Electrospray Ionization (ESI+), while its lipophilic nature and volatility make it an excellent candidate for Gas Chromatography (GC).

Table 1: Key Properties of 2-Isopropyl-4-phenylthiazole

PropertyValue / DescriptionRationale for MS Behavior
Chemical Formula C₁₂H₁₃NSContains heteroatoms (N, S) that direct fragmentation.
Monoisotopic Mass 203.0769 DaBase peak in EI-MS corresponds to the radical cation [M]•⁺.
[M+H]⁺ (ESI+) 204.0842 DaReadily protonated at the thiazole nitrogen in acidic mobile phases.
LogP (estimated) ~3.5Highly lipophilic; requires high organic content for LC elution.
Primary EI Fragments m/z 162, 147, 128, 115, 77Driven by alkyl cleavage and thiazole ring opening.

Mass Spectrometric Fragmentation Mechanisms

The structural elucidation of thiazoles relies heavily on understanding their predictable fragmentation cascades. Based on high-resolution studies and established literature on thiazole fragmentation 1[1], 2-isopropyl-4-phenylthiazole undergoes a highly specific sequence of bond cleavages under 70 eV Electron Ionization.

The Causality of Cleavage
  • Alkyl Chain Cleavage: The molecular ion (m/z 203) first undergoes the loss of an allyl/propyl-equivalent radical (C₃H₅•, 41 Da) from the isopropyl group. This is a complex rearrangement driven by the stability of the resulting conjugated thiazolium-like core at m/z 162. Subsequent loss of a methyl radical (15 Da) yields the m/z 147 ion.

  • Thiazole Ring Opening: Heterocyclic ring cleavage is a hallmark of thiazole MS behavior. The cleavage of the N-C2 and S-C4 bonds often results in the expulsion of neutral nitriles or sulfur species2[2]. For 4-phenylthiazoles, this frequently generates a stable indenyl cation (m/z 115) and a terminal phenyl cation (m/z 77) 3[3].

MS_Fragmentation M_ion Molecular Ion [M]•+ m/z 203 F162 Fragment Ion m/z 162 (- C3H5•) M_ion->F162 - C3H5• (41 Da) F128 Fragment Ion m/z 128 (Rearrangement) M_ion->F128 Complex Rearrangement F147 Fragment Ion m/z 147 (- CH3•) F162->F147 - CH3• (15 Da) F115 Indenyl Cation m/z 115 F162->F115 Ring Cleavage F147->F115 - S (32 Da) F77 Phenyl Cation m/z 77 F115->F77 - C3H2 (38 Da)

Figure 1: Proposed EI-MS fragmentation pathway for 2-isopropyl-4-phenylthiazole.

Table 2: GC-EI-MS Fragmentation Assignments

m/z RatioRelative AbundanceStructural Assignment
203 HighMolecular Ion [M]•⁺
162 Base Peak[M - C₃H₅]⁺ (Loss of isopropyl fragment)
147 Mediumm/z 162 - CH₃•
128 Low-MediumNaphthalene-like radical cation (Rearrangement)
115 MediumIndenyl cation [C₉H₇]⁺
77 HighPhenyl cation [C₆H₅]⁺

Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . They incorporate orthogonal checks (e.g., Retention Indices in GC, Matrix-Matched Calibrations in LC) to guarantee that the observed signals are true representations of the analyte, free from matrix interference or instrumental drift.

Protocol A: Structural Confirmation via GC-EI-MS

Objective: High-resolution separation and library-matchable fragmentation profiling.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in MS-grade Hexane or Ethyl Acetate to a final concentration of 10 µg/mL. Causality: Non-polar solvents ensure optimal focusing on the head of the GC column and prevent solvent-induced peak broadening.

  • Column Selection: Use an HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column. Causality: The slight polarity of the 5% phenyl groups provides excellent selectivity for the aromatic thiazole ring.

  • Inlet Parameters: Inject 1 µL in splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial: 80°C (Hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Final: 280°C (Hold 5 min).

  • MS Parameters:

    • Ionization Energy: 70 eV (Strictly maintained to ensure spectra match standard NIST library profiles).

    • Source Temperature: 230°C.

    • Scan Range: m/z 50–300.

  • Self-Validation Check: Co-inject a standard C8-C20 alkane mixture to calculate the Kovats Retention Index (RI). The RI provides orthogonal confirmation of the analyte's identity, independent of the mass spectrum.

Protocol B: Trace Quantification via LC-ESI-MS/MS

Objective: High-sensitivity, high-throughput quantification in biological matrices (e.g., plasma).

LCMS_Workflow SamplePrep Sample Prep Protein Precipitation Chromatography UHPLC Separation C18, Gradient Elution SamplePrep->Chromatography Ionization ESI(+) Ionization [M+H]+ m/z 204.1 Chromatography->Ionization MassAnalysis Triple Quad MS MRM Mode Ionization->MassAnalysis Data Data Processing IS Correction MassAnalysis->Data

Figure 2: LC-MS/MS Analytical Workflow for trace quantification.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation): To 50 µL of plasma, add 150 µL of ice-cold Acetonitrile containing an Internal Standard (IS) (e.g., 2-isobutyl-4-phenylthiazole). Vortex for 2 mins, centrifuge at 14,000 rpm for 10 mins. Transfer the supernatant to an autosampler vial. Causality: Acetonitrile effectively denatures proteins while keeping the lipophilic analyte fully solubilized.

  • UHPLC Separation:

    • Column: Waters Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Causality: Formic acid is critical; it acts as a proton donor, ensuring the thiazole nitrogen is fully ionized to [M+H]⁺ (m/z 204.1) prior to entering the mass spectrometer.

    • Gradient: 10% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Parameters (Multiple Reaction Monitoring - MRM):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 400°C.

Table 3: Optimized MRM Transitions for 2-Isopropyl-4-phenylthiazole

Ion TypePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Rationale
Quantifier 204.1162.15020Most abundant fragment (loss of C₃H₅).
Qualifier 204.1115.15035Requires higher energy for ring cleavage; ensures specificity.
  • Self-Validation Check: Construct a matrix-matched calibration curve. The ratio of the analyte peak area to the IS peak area must be plotted against nominal concentrations. If the IS area fluctuates by >15% across the run, matrix suppression is occurring, and the sample must be diluted.

Conclusion

The mass spectrometric analysis of 2-(1-methylethyl)-4-phenyl-thiazole requires a nuanced understanding of its heterocyclic stability and alkyl substituent lability. By leveraging the proton affinity of the thiazole nitrogen for LC-ESI-MS/MS, one can achieve sub-nanogram sensitivity. Conversely, the predictable ring-cleavage and alkyl-loss patterns under 70 eV EI-MS provide robust, unambiguous structural confirmation. Adhering to the self-validating protocols outlined above ensures that analytical scientists can confidently characterize and quantify this vital chemical scaffold.

References

  • Tang et al., "Access to Thiazole via Copper-Catalyzed[3+1+1]-Type Condensation Reaction under Redox-Neutral Conditions", The Journal of Organic Chemistry - ACS Publications.1

  • Swaminathan et al., "Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry", PubMed - NIH. 2

  • Pavlik et al., "Photochemistry of 3- and 5-Phenylisothiazoles. Competing Phototransposition Pathways", The Journal of Organic Chemistry - ACS Publications. 3

Sources

Method

Application Note: In Vitro Antifungal Activity Screening and Mechanistic Profiling of 2-Isopropyl-4-phenylthiazole

Target Audience: Research Scientists, Microbiologists, and Preclinical Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Scientific Rationale & Pharmacological Context The dramatic rise...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Microbiologists, and Preclinical Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Scientific Rationale & Pharmacological Context

The dramatic rise in invasive fungal infections, compounded by the emergence of multidrug-resistant Candida and Cryptococcus species, has necessitated the discovery of novel antifungal scaffolds[1]. Nitrogen- and sulfur-containing heterocycles, particularly 1,3-thiazoles, have emerged as highly versatile building blocks for antifungal lead generation[2].

2-Isopropyl-4-phenylthiazole represents a structurally optimized pharmacophore. The causality behind its efficacy lies in its specific functional group substitutions:

  • Lipophilicity & Membrane Penetration: The isopropyl group at the C2 position and the phenyl ring at the C4 position significantly increase the compound's partition coefficient (LogP). This high lipophilicity is directly correlated with an enhanced ability to penetrate the rigid fungal cell wall and access the cell membrane[2].

  • Target Mimicry: The 1,3-thiazole ring acts as a bioisostere to the triazole and imidazole rings found in standard-of-care drugs (e.g., fluconazole), allowing it to competitively bind to the heme iron of fungal lanosterol 14α-demethylase (Erg11/CYP51)[2][3].

To rigorously evaluate this compound, we must employ a self-validating screening cascade that not only determines the Minimum Inhibitory Concentration (MIC) but also confirms the mechanism of action while ruling out non-specific mammalian cytotoxicity.

Experimental Screening Workflow

The following workflow illustrates the sequential validation required to advance 2-isopropyl-4-phenylthiazole from a raw synthesized compound to a validated preclinical hit.

ScreeningWorkflow Start Compound Prep: 2-Isopropyl-4-phenylthiazole MIC Primary Screen: CLSI M27 Broth Microdilution Start->MIC QC Passed MOA Mechanistic Assay: Ergosterol Quantitation MIC->MOA MIC < 16 µg/mL Tox Toxicity Screen: Erythrocyte Lysis Assay MOA->Tox Target Confirmed End Lead Validation & Therapeutic Index Tox->End Hemolysis < 5%

Fig 1. Sequential validation workflow for thiazole antifungal screening.

Self-Validating Experimental Protocols

Primary Screening: CLSI M27 Broth Microdilution (MIC Determination)

To ensure reproducibility and clinical relevance, the primary screening must strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts[1][4].

Causality of Reagents: We utilize RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS. Fungal growth and the ionization state of the thiazole derivative are highly pH-dependent; MOPS maintains a stable pH at 35°C without chelating essential cations required for fungal metabolism[1].

Step-by-Step Protocol:

  • Compound Stock Preparation: Dissolve 2-isopropyl-4-phenylthiazole in 100% DMSO to a concentration of 3,200 µg/mL. Note: The final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced fungal toxicity[5].

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in RPMI 1640 to achieve a final test range of 0.125 to 64 µg/mL.

  • Inoculum Preparation: Suspend isolated colonies of Candida albicans (e.g., ATCC 90028) in sterile saline. Adjust the turbidity to a 0.5 McFarland standard, then dilute 1:1000 in RPMI 1640 to yield a final well inoculum of 0.5×103 to 2.5×103 CFU/mL[1].

  • Incubation: Inoculate the plates and incubate at 35°C for 24 to 48 hours.

  • Self-Validation (Quality Control):

    • Sterility Control: Media + 1% DMSO (Must show no growth).

    • Growth Control: Media + 1% DMSO + Inoculum (Must show robust growth).

    • QC Strain:Candida parapsilosis ATCC 22019 tested against Fluconazole. The assay is only valid if the Fluconazole MIC falls within the standardized 1.0 – 4.0 µg/mL range[1].

Mechanistic Profiling: Ergosterol Biosynthesis Inhibition

Because 2-isopropyl-4-phenylthiazole shares structural homology with azole antifungals, its primary suspected target is the ergosterol biosynthesis pathway[2].

MOA Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (Erg11/CYP51) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane) CYP51->Ergosterol Thiazole 2-Isopropyl-4-phenylthiazole Thiazole->CYP51 Competitive Inhibition

Fig 2. Proposed mechanism of action targeting fungal ergosterol biosynthesis.

Step-by-Step Protocol:

  • Treat a logarithmic-phase culture of C. albicans with sub-MIC concentrations (e.g., MIC/2 and MIC/4) of 2-isopropyl-4-phenylthiazole for 18 hours.

  • Harvest the cells by centrifugation, wash with sterile distilled water, and determine the net wet weight of the cell pellet.

  • Saponify the cell pellet using 3 mL of 25% alcoholic potassium hydroxide (KOH) and incubate in an 85°C water bath for 1 hour. Reasoning: Saponification breaks down the complex lipid structures, releasing free sterols for extraction.

  • Extract sterols by adding a mixture of sterile distilled water and n-heptane. Agitate vigorously and allow the layers to separate.

  • Extract the n-heptane layer and scan spectrophotometrically between 240 nm and 300 nm. A reduction in the characteristic ergosterol peaks (281.5 nm and 291.5 nm) compared to the untreated control confirms Erg11 inhibition.

Mammalian Cytotoxicity & Therapeutic Index (Erythrocyte Lysis)

Highly lipophilic compounds can non-specifically partition into lipid bilayers, acting as general membrane disruptors rather than targeted antifungals. To ensure the compound's safety profile, an erythrocyte lysis assay is mandatory.

Step-by-Step Protocol:

  • Obtain defibrinated sheep blood and wash erythrocytes three times with Phosphate-Buffered Saline (PBS, pH 7.4) until the supernatant is clear. Prepare a 2% (v/v) erythrocyte suspension.

  • Incubate the suspension with 2-isopropyl-4-phenylthiazole at varying concentrations (up to 4× MIC) for 1 hour at 37°C.

  • Centrifuge the plates at 1,000 × g for 10 minutes to pellet intact cells.

  • Transfer the supernatant to a new plate and measure absorbance at 530 nm. Reasoning: Free hemoglobin released from ruptured cells absorbs strongly at 530 nm, providing a direct, linear quantification of toxicity.

  • Self-Validation: Include a 0% lysis control (PBS only) and a 100% lysis control (1% Triton X-100). Calculate the percentage of hemolysis relative to the Triton X-100 control.

Representative Data & Interpretation

To evaluate the therapeutic potential of 2-isopropyl-4-phenylthiazole, quantitative data from the screening cascade must be synthesized to calculate the therapeutic index. Below is a representative data summary table comparing the thiazole derivative against standard clinical controls.

Compound / DrugOrganismMIC (µg/mL)MFC (µg/mL)Hemolysis (%) at 32 µg/mL
2-Isopropyl-4-phenylthiazole C. albicans ATCC 900283.907.81< 2.0
2-Isopropyl-4-phenylthiazole C. glabrata ATCC 900307.8115.62< 2.0
Fluconazole (Control)C. albicans ATCC 900280.50> 64.0< 1.0
Amphotericin B (Control)C. albicans ATCC 900280.250.5018.5

Data Interpretation: The compound demonstrates potent fungistatic and fungicidal activity (MIC of 3.90 µg/mL) against C. albicans[2]. Crucially, the erythrocyte lysis assay shows < 2.0% hemolysis at concentrations well above the MIC (32 µg/mL), indicating that the antifungal activity is target-specific (Erg11 inhibition) rather than a result of non-specific membrane toxicity. This establishes a favorable therapeutic index, validating 2-isopropyl-4-phenylthiazole as a strong candidate for further in vivo pharmacokinetic profiling.

References

  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Applied Microbiology and Biotechnology. Available at:[Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules (MDPI). Available at:[Link]

  • Synthesis, molecular modeling studies and evaluation of antifungal activity of a novel series of thiazole derivatives. European Journal of Medicinal Chemistry. Available at:[Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at:[Link]

Sources

Application

Application Note: 2-Isopropyl-4-phenylthiazole as a Privileged Scaffold in Targeted Drug Design

Executive Summary & Pharmacophore Rationale Thiazole-containing heterocycles are ubiquitous in medicinal chemistry, functioning as stable bioisosteres for amides and aromatic rings while offering unique hydrogen-bonding...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

Thiazole-containing heterocycles are ubiquitous in medicinal chemistry, functioning as stable bioisosteres for amides and aromatic rings while offering unique hydrogen-bonding capabilities. Specifically, the 2-isopropyl-4-phenylthiazole scaffold has emerged as a highly versatile, privileged building block for designing kinase inhibitors, adenosine receptor antagonists, and anti-viral agents[1][2].

As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific substitution pattern over a bare thiazole ring:

  • C2-Isopropyl Group: Provides a localized, bulky aliphatic shield. In kinase targets (e.g., IGF1R, c-Met), this moiety effectively occupies deep hydrophobic pockets, increasing binding entropy and residence time[3].

  • C4-Phenyl Ring: Essential for π−π stacking interactions with aromatic residues (e.g., Tryptophan or Phenylalanine) within the target's binding cleft, acting as a guanine-mimetic in certain antiviral applications[4].

  • Thiazole Core: The nitrogen atom serves as a critical hydrogen bond acceptor (HBA), frequently anchoring the molecule to the hinge region of kinases, while the sulfur atom modulates the electron density and lipophilicity of the ring[3].

Physicochemical Profiling & Quantitative SAR Data

To ensure the scaffold adheres to Lipinski's Rule of Five for oral bioavailability, we must evaluate its baseline physicochemical properties prior to C5-derivatization (e.g., converting to 2-isopropyl-4-phenylthiazole-5-carboxylic acid)[5].

Table 1: Baseline Physicochemical Properties of the Scaffold

PropertyValuePharmacological Implication
Molecular Weight 203.30 g/mol Highly efficient ligand efficiency (LE); ample room for bulky C5 derivatization.
LogP (Predicted) ~3.8Optimal lipophilicity for membrane permeability and hydrophobic pocket binding.
H-Bond Donors (HBD) 0Prevents excessive desolvation penalties during target binding.
H-Bond Acceptors (HBA) 1 (Thiazole N)Facilitates targeted interactions with backbone amides (e.g., kinase hinge regions).
Topological PSA 41.1 ŲExcellent blood-brain barrier (BBB) penetration potential if required.

Table 2: Comparative Efficacy of 4-Phenylthiazole Derivatives vs. Standard Inhibitors Quantitative data demonstrating the biological potential of the 4-phenylthiazole core across various targets.

Compound / Scaffold ClassPrimary TargetTarget Affinity / InhibitionCellular Efficacy (e.g., HepG2)Reference
Sorafenib (Standard) Multi-kinaseN/AIC50 = 1.62 ± 0.27 µM[3]
4-Phenylthiazole Ureido Analog IGF1R Kinase76.84% inhibition at 10 µMIC50 = 0.62 ± 0.34 µM[3]
2-Amino-4-phenylthiazole (A1/A3) Adenosine A3Ki = 5–9 nMN/A[2]
2-Amino-4-phenylthiazole (A10) HIV-1 NC Protein~1 µM (Binding Affinity)Confirmed Antiviral Activity[4]

Workflow Visualization

DrugDesignWorkflow Target Target Identification (e.g., IGF1R Kinase) Scaffold Scaffold Selection: 2-Isopropyl-4-phenylthiazole Target->Scaffold Deriv C5-Functionalization (Carboxylation/Amidation) Scaffold->Deriv Assay Self-Validating TR-FRET Assay Deriv->Assay Lead Lead Optimization & SAR Profiling Assay->Lead

Caption: Step-by-step logical workflow for utilizing the 2-isopropyl-4-phenylthiazole scaffold in targeted drug discovery.

Synthetic Methodology: The Self-Validating Hantzsch Protocol

To utilize this scaffold, researchers must synthesize it with high purity. The classic Hantzsch thiazole synthesis is employed, utilizing isobutyrothioamide and 2-bromoacetophenone.

Causality of Experimental Choices: Ethanol is chosen as the solvent to facilitate the solubility of both precursors while allowing the hydrobromide salt of the product to precipitate, driving the thermodynamic equilibrium forward.

Protocol 1: Synthesis of 2-Isopropyl-4-phenylthiazole

  • Preparation: Dissolve 10.0 mmol of isobutyrothioamide in 20 mL of anhydrous ethanol in a 50 mL round-bottom flask.

  • Controlled Addition: Dropwise add 10.0 mmol of 2-bromoacetophenone dissolved in 10 mL of ethanol at 0°C.

    • Causality: Controlling the exothermic α -haloketone addition at low temperatures minimizes polymerization and self-condensation side-products.

  • Cyclization: Heat the mixture to reflux (78°C) for 4 hours under an inert N2 atmosphere.

  • Self-Validation Step 1 (Reaction Monitoring): Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). The complete disappearance of the UV-active 2-bromoacetophenone spot validates reaction completion.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and neutralize the hydrobromide salt with saturated aqueous NaHCO3 (pH 8). Extract the free base with dichloromethane (3 x 20 mL).

  • Self-Validation Step 2 (Purity Check): Dry the organic layer over anhydrous Na2SO4, concentrate, and analyze via LC-MS. A dominant peak with [M+H]+ = 204.1 m/z validates the successful formation of the thiazole core.

  • Purification: Purify via silica gel flash chromatography to yield the product for subsequent C5 functionalization[1].

Biological Application: Kinase Inhibition Assay

Once derivatized at the C5 position (e.g., via amidation to target specific kinase hinge regions), the compounds are evaluated for target engagement[3].

MechanismOfAction cluster_interactions Pharmacophore Interactions Complex Target: IGF1R Kinase ATP Binding Cleft Iso C2-Isopropyl Hydrophobic Pocket Complex->Iso Steric Fit N_atom Thiazole Nitrogen Hinge Region H-Bond Complex->N_atom H-Bond Donor Phenyl C4-Phenyl Pi-Pi Stacking Complex->Phenyl Aromatic alignment Effect Downstream Effect Apoptosis / Cell Cycle Arrest Iso->Effect N_atom->Effect Phenyl->Effect

Caption: Mechanistic binding model of the 2-isopropyl-4-phenylthiazole scaffold within a kinase ATP-binding cleft.

Protocol 2: Self-Validating TR-FRET Kinase Assay To evaluate the efficacy of scaffold derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized to measure the phosphorylation of a synthetic substrate.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 2-isopropyl-4-phenylthiazole derivative in pure DMSO (100x final concentration), then dilute 1:100 in Kinase Buffer.

    • Causality: Maintaining final DMSO concentration at strictly ≤1% prevents solvent-induced enzyme denaturation and false-positive inhibition.

  • Enzyme Reaction: In a 384-well low-volume plate, combine 5 µL of the compound, 5 µL of target kinase enzyme (e.g., IGF1R at 2 nM final), and 10 µL of ATP/Substrate mix.

  • Self-Validation Step (Assay Integrity): Include a positive control (e.g., Sorafenib) and a negative vehicle control (1% DMSO only). Calculate the Z'-factor. The assay run is only validated and accepted if the Z'-factor is > 0.5, ensuring statistical reliability.

  • Detection: After a 60-minute incubation at room temperature, terminate the reaction by adding 20 µL of TR-FRET detection buffer containing Eu-anti-phosphotyrosine antibody and ULight-labeled tracer.

  • Readout: Read the plate on a compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). Calculate the IC50 using a 4-parameter logistic regression model.

References

  • Access to Thiazole via Copper-Catalyzed [3+1+1]-Type Condensation Reaction under Redox-Neutral Conditions Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Substituted 4-phenylthiazoles: Development of potent and selective A1, A3 and dual A1/A3 adenosine receptor antagonists Source: PubMed / Eur J Med Chem URL:[Link]

  • Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties Source: PMC / Pharmaceuticals URL:[Link]

  • Functional and Structural Characterization of 2-Amino-4-phenylthiazole Inhibitors of the HIV-1 Nucleocapsid Protein with Antiviral Activity Source: ACS Chemical Biology URL:[Link]

Sources

Method

Application Notes and Protocols for the Functionalization of the Phenyl Ring of 2-Isopropyl-4-phenylthiazole

Introduction The 2-isopropyl-4-phenylthiazole scaffold is a significant pharmacophore in modern drug discovery, with derivatives exhibiting a wide range of biological activities. The ability to selectively modify the per...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-isopropyl-4-phenylthiazole scaffold is a significant pharmacophore in modern drug discovery, with derivatives exhibiting a wide range of biological activities. The ability to selectively modify the peripheral phenyl ring is crucial for optimizing the pharmacological profile of lead compounds through Structure-Activity Relationship (SAR) studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of the phenyl ring of 2-isopropyl-4-phenylthiazole.

This guide is structured to provide not only detailed, step-by-step protocols for key synthetic transformations but also the underlying scientific rationale for the selected methodologies. We will explore a range of reactions, including classical electrophilic aromatic substitutions and modern metal-catalyzed cross-coupling reactions, to afford a diverse array of functionalized derivatives.

Understanding the Reactivity of the Phenyl Ring

The 2-isopropyl-4-phenylthiazole moiety presents a unique electronic environment that influences the reactivity of the appended phenyl ring. The thiazole ring is generally considered to be electron-withdrawing, which can deactivate the phenyl ring towards electrophilic aromatic substitution.[1] However, the precise activating or deactivating nature and the directing effects are a subject of nuanced consideration based on the specific reaction conditions.[2][3] It is anticipated that the 2-isopropyl-4-thiazolyl substituent will act as a deactivating group and a meta-director in classical electrophilic aromatic substitutions due to its electron-withdrawing inductive effect. Conversely, for metal-catalyzed cross-coupling reactions, the focus shifts to the introduction of a handle, typically a halogen, onto the phenyl ring, which can then be used for a variety of C-C and C-heteroatom bond formations.

Part 1: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) provides a direct method for introducing functional groups onto the phenyl ring.[4] Due to the anticipated deactivating nature of the thiazole substituent, forcing conditions may be necessary.

Bromination of 2-Isopropyl-4-phenylthiazole

The introduction of a bromine atom serves as a versatile handle for subsequent cross-coupling reactions.

This protocol is designed to achieve selective monobromination, minimizing the formation of polybrominated species.

Materials:

  • 2-Isopropyl-4-phenylthiazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Tetrafluoroboric acid diethyl ether complex (HBF₄·Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of 2-isopropyl-4-phenylthiazole (1.0 mmol) in acetonitrile (10 mL) at 0 °C, add N-bromosuccinimide (1.05 mmol) in one portion.

  • Slowly add tetrafluoroboric acid diethyl ether complex (0.1 mmol) to the stirring mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired brominated product.

Causality Behind Experimental Choices:

  • NBS and HBF₄·Et₂O: This reagent system provides a source of electrophilic bromine under acidic conditions, which is often necessary for the bromination of deactivated aromatic rings.[5]

  • Acetonitrile: A polar aprotic solvent that is suitable for this type of reaction.

  • Low Temperature Start: Helps to control the initial exotherm and improve selectivity.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-isopropyl-4-phenylthiazole in Acetonitrile B Cool to 0 °C A->B C Add NBS B->C Start Reaction D Add HBF₄·Et₂O C->D E Warm to RT and Stir D->E F Quench with NaHCO₃ E->F Reaction Complete G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Column Chromatography H->I cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Brominated Thiazole, Boronic Acid, and Base B Add Pd Catalyst and Ligand A->B C Add Degassed Solvents B->C D Heat to 80-100 °C C->D Start Reaction E Stir for 12-24h D->E F Cool and Dilute with Water E->F Reaction Complete G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Column Chromatography H->I

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Phenylthiazole Derivative Solubility in In Vitro Assays

Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay behavior of phenylthiazole derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay behavior of phenylthiazole derivatives. These compounds are highly valued in medicinal chemistry for their diverse biological activities, including antimicrobial and kinase inhibition properties[1][2]. However, their planar, highly lipophilic nature often leads to poor aqueous solubility. In biochemical and cellular assays, this manifests as flat dose-response curves, non-reproducible IC50 values, and false positives due to light scattering or protein precipitation[3].

This guide provides field-proven, self-validating protocols and mechanistic insights to help you diagnose, troubleshoot, and overcome solubility-driven assay artifacts.

Diagnostic Logic: Is it a Solubility Issue?

Before modifying your compound or assay buffer, you must prove that the anomalous data is caused by precipitation rather than a true biological mechanism (such as allosteric or tight-binding inhibition)[4].

Causality Insight: Phenylthiazoles often form colloidal aggregates before macroscopic precipitation occurs. These colloids can sequester the target enzyme or scatter light in fluorescence/absorbance readouts. This typically leads to a Hill slope > 1.5 or < 0.8, and incomplete maximal inhibition where the dose-response curve plateaus prematurely[3].

DiagnosticLogic Start Anomalous Dose-Response (e.g., incomplete inhibition, steep Hill slope) Centrifugation Centrifuge assay plate (3000 x g, 10 min) Start->Centrifugation Readout Re-read Signal Centrifugation->Readout Decision1 Did signal change significantly? Readout->Decision1 DynamicLight Dynamic Light Scattering (DLS) or Nephelometry Decision1->DynamicLight No SolubilityIssue Solubility Issue Confirmed: Proceed to Formulation/Chem Decision1->SolubilityIssue Yes (Precipitate spun down) Decision2 Particles > 10nm detected? DynamicLight->Decision2 TrueInhibitor Investigate mechanism (e.g., tight-binding) Decision2->TrueInhibitor No Decision2->SolubilityIssue Yes (Colloidal aggregation)

Diagnostic logic tree for differentiating true biochemical mechanisms from solubility artifacts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: My phenylthiazole compound shows a plateau at 60% inhibition. Should I just increase the DMSO concentration to dissolve it? A: No. While increasing DMSO might dissolve the compound, it frequently destabilizes the target protein. The Assay Guidance Manual strongly recommends keeping final DMSO concentrations below 1% for cell-based assays, and individually determining the tolerable limit for biochemical assays (often strictly <5%)[4][5]. Instead of spiking DMSO, evaluate cosolvents or cyclodextrins.

Q: How do I know if my enzyme can tolerate the solubilizing agents? A: You must build a self-validating system. Run a "Vehicle Tolerance Titration" where you titrate the solubilizing agent (e.g., DMSO, Tween-20, or HP-β-CD) against the uninhibited enzyme[6]. Plot the enzyme activity vs. vehicle concentration. The acceptable limit is the concentration where enzyme activity deviates by less than 10% from the vehicle-free control.

Q: We are synthesizing new analogs. What structural changes improve phenylthiazole solubility without losing potency? A: The root cause of poor solubility in biphenylthiazoles and phenylthiazoles is high lipophilicity and crystal packing energy. Medicinal chemistry strategies include:

  • Adding Ionizable Groups: Appending basic amines. For example, incorporating a methylpiperidine side chain into a phenylthiazole scaffold has been shown to increase aqueous solubility 150-fold (exceeding 500 μM) while maintaining antibacterial potency[1].

  • Isosteric Replacement: Replacing hydrophobic rings with more polar isosteres (e.g., swapping a pyrimidine for an oxadiazole linker)[7].

  • Disrupting Planarity: Introducing sp3-hybridized carbons to reduce crystal lattice energy[8].

Quantitative Data: Solubilization Strategies Comparison

When structural modification is not an immediate option, formulation adjustments are required. Below is a summary of common strategies, their mechanisms, and their typical impact on phenylthiazole solubility[8][9].

Solubilization StrategyMechanism of ActionTypical Concentration in AssayImpact on Phenylthiazole SolubilityRisk / Caveat
DMSO Optimization Disrupts solute-solute bonds; lowers dielectric constant.0.5% - 5.0% (v/v)Low to ModerateDenatures proteins; alters cell membrane permeability[4][5].
Non-ionic Detergents (e.g., Tween-20) Forms micelles that encapsulate hydrophobic compounds.0.01% - 0.1% (v/v)ModerateMust be kept below Critical Micelle Concentration (CMC) to avoid assay interference[4].
Cyclodextrins (e.g., HP-β-CD) Forms host-guest inclusion complexes, shielding the hydrophobic core[8][9].1% - 5% (w/v)HighCan sequester the compound so tightly that it reduces the apparent free fraction available to bind the target.
Structural Modification (e.g., Methylpiperidine addition) Lowers logP; introduces an ionizable basic center[1].N/A (Covalently modified)Very High (>150-fold increase)Requires synthetic chemistry effort; may alter target binding affinity[1][7].

Experimental Protocols: Kinetic Solubility Assessment

To prevent downstream assay failure, kinetic solubility must be measured under the exact conditions of your bioassay (same buffer, pH, and temperature)[10][11]. Kinetic solubility mimics the high-throughput screening (HTS) workflow where a compound dissolved in DMSO is rapidly diluted into an aqueous buffer[12].

Protocol: High-Throughput Nephelometric Kinetic Solubility Assay

Self-Validation Check: Always include a highly soluble control (e.g., verapamil) and a poorly soluble control (e.g., reserpine) to validate the dynamic range of your light scattering detector[1][7].

  • Step 1: Preparation of Stock Solutions. Prepare a 10 mM stock of the phenylthiazole derivative in 100% LC-MS grade DMSO. Ensure complete dissolution by sonicating for 5 minutes at room temperature.

  • Step 2: Serial Dilution in DMSO. Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO in a 96-well V-bottom plate. This ensures that the final DMSO concentration remains constant across all test wells.

  • Step 3: Aqueous Buffer Transfer. Dispense 196 μL of the target assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) into a 96-well clear-bottom optical plate.

  • Step 4: Compound Spiking. Using a multichannel pipette or liquid handler, rapidly transfer 4 μL of the DMSO serial dilutions into the aqueous buffer. The final DMSO concentration is 2.0%. Mix thoroughly by pipetting up and down 5 times.

  • Step 5: Incubation and Equilibration. Incubate the plate at the assay temperature (e.g., 25°C or 37°C) for 2 hours.

    • Causality Insight: This specific incubation time allows metastable supersaturated solutions to precipitate, accurately mimicking the timeframe of a standard biochemical assay[7].

  • Step 6: Nephelometric Readout. Read the plate using a microplate nephelometer or measure absorbance/turbidity at 540 nm[1][7]. The solubility limit is defined as the highest concentration of the compound where the scattered light (or OD540) does not significantly exceed the vehicle control background.

KineticSolubility DMSOStock 1. 10mM DMSO Stock (Sonicate to ensure dissolution) SerialDil 2. Serial Dilution (in 100% DMSO) DMSOStock->SerialDil Spike 3. Rapid Spike into Aqueous Buffer (e.g., 2% final DMSO) SerialDil->Spike Incubate 4. Incubate 2 hours (Match bioassay temp) Spike->Incubate Readout 5. Nephelometry/ Turbidity at 540nm Incubate->Readout Analyze 6. Identify highest conc. before signal spikes Readout->Analyze

Step-by-step workflow for assessing the kinetic solubility of phenylthiazole derivatives.

References

  • [4] Title: Assay Development and HTS Guidelines | Source: Scribd (NCGC Assay Guidance Manual) | URL: [Link]

  • [6] Title: Screening assay requirements | Source: WEHI | URL: [Link]

  • [3] Title: Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations | Source: NCBI / NIH | URL: [Link]

  • [5] Title: HTS Assay Validation - Assay Guidance Manual | Source: NCBI / NIH | URL: [Link]

  • [10] Title: Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track | Source: American Pharmaceutical Review | URL: [Link]

  • [11] Title: In vitro solubility assays in drug discovery | Source: PubMed / Stork | URL: [Link]

  • [1] Title: Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain | Source: ACS Infectious Diseases | URL: [Link]

  • [9] Title: Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges | Source: PMC / NIH | URL: [Link]

  • [7] Title: Biphenylthiazole Antibiotics with an Oxadiazole Linker: An Approach to Improve Physicochemical Properties and Oral Bioavailability | Source: PMC / NIH | URL: [Link]

Sources

Optimization

Technical Support Center: Biological Assay Troubleshooting for 2-Isopropyl-4-phenylthiazole

Welcome to the Advanced Assay Troubleshooting Portal. This guide is engineered for researchers and drug development professionals experiencing inconsistent biological readouts—such as fluctuating IC50s, irreproducible MI...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Portal. This guide is engineered for researchers and drug development professionals experiencing inconsistent biological readouts—such as fluctuating IC50s, irreproducible MICs, or unexplained false positives—when screening 2-isopropyl-4-phenylthiazole and its structural analogs.

Because thiazole derivatives possess unique physicochemical liabilities, ranging from poor aqueous solubility to unexpected redox activity in organic solvents, standard assay protocols often fail. This guide breaks down the causality behind these failures and provides self-validating protocols to ensure scientific integrity in your screening cascade.

Diagnostic Decision Matrix

Before adjusting your assay parameters, use the diagnostic workflow below to identify the root cause of your inconsistent readouts.

TroubleshootingFlow Start Inconsistent Assay Results Detected CheckSol Visible Precipitation in Assay Buffer? Start->CheckSol SolIssue Aqueous Solubility Issue (Hydrophobic Crash-Out) CheckSol->SolIssue Yes CheckAgg False Positives in Enzymatic Assay? CheckSol->CheckAgg No ActionSol Protocol A: Stepwise Co-solvent Dilution SolIssue->ActionSol AggIssue Colloidal Aggregation (Protein Sequestration) CheckAgg->AggIssue Yes CheckDeg Loss of Efficacy Over Time? CheckAgg->CheckDeg No ActionAgg Protocol B: Triton X-114 Counter-Screen AggIssue->ActionAgg DegIssue DMSO-Induced Oxidation/Degradation CheckDeg->DegIssue Yes ActionDeg Protocol C: Anhydrous Argon Storage DegIssue->ActionDeg

Diagnostic workflow for resolving inconsistent thiazole biological assay results.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does 2-isopropyl-4-phenylthiazole precipitate upon dilution in aqueous assay buffers, and how does this cause inconsistent IC50 values?

The Causality: 2-Isopropyl-4-phenylthiazole is a highly lipophilic compound[1]. While it exhibits excellent solubility in strong organic solvents like Dimethyl Sulfoxide (DMSO), it suffers from "precipitation upon dilution" when introduced into aqueous environments like PBS or cell culture media[2]. When the compound crashes out of solution, the effective concentration available to interact with your biological target drops precipitously compared to your calculated nominal concentration. This leads to artificially inflated IC50 values and high inter-replicate variability.

The Solution: Do not rely on a single, large-fold dilution from a 10 mM DMSO stock directly into an aqueous buffer. Instead, utilize a stepwise co-solvent dilution strategy that eases the thermodynamic transition of the hydrophobic thiazole into the aqueous phase.

Protocol A: Stepwise Co-Solvent Dilution (Self-Validating)

This protocol includes a built-in validation step to ensure compound solubility before assay initiation.

  • Primary Stock: Prepare a 10 mM stock of 2-isopropyl-4-phenylthiazole in 100% anhydrous DMSO.

  • Intermediate Dilution: Dilute the primary stock 1:10 into a miscible co-solvent transition buffer (e.g., 50% DMSO / 50% Ethanol or PEG-400) to create a 1 mM intermediate.

  • Assay Buffer Equilibration: Slowly spike the intermediate solution into your final aqueous assay buffer while under continuous vortexing. Ensure the final DMSO concentration remains below 0.5% (v/v) to prevent solvent-induced cytotoxicity or enzyme denaturation[2].

  • Validation Step: Before adding biological targets (cells/enzymes), transfer 100 µL of the final solution to a clear 96-well plate. Inspect under a phase-contrast microscope at 20x magnification. The absence of micro-crystals or cloudy suspensions validates successful solubilization.

Q2: Could my compound be degrading in the DMSO stock solution over time? I see a loss of efficacy in older batches.

The Causality: Yes. While DMSO is the industry standard for compound storage, it is a sulfoxide and can act as a mild oxidizing agent. Thiazole compounds, particularly those stored at room temperature or exposed to freeze-thaw cycles, are susceptible to S-oxidation, where the sulfur atom in the thiazole ring is oxidized to a sulfoxide or sulfone[3]. Furthermore, highly hygroscopic DMSO absorbs atmospheric water, leading to the hydrolysis of labile functional groups. These degradation products often lack the biological activity of the parent 2-isopropyl-4-phenylthiazole, resulting in a perceived "loss of efficacy" over time.

The Solution: Implement strict environmental controls for stock management to prevent oxidative and hydrolytic degradation.

Protocol B: Anhydrous Argon Storage & Integrity Validation
  • Preparation: Always dissolve 2-isopropyl-4-phenylthiazole in anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Aliquotting: Divide the stock into single-use 20 µL aliquots to eliminate freeze-thaw cycles.

  • Inert Atmosphere: Purge the headspace of each vial with Argon or Nitrogen gas before sealing to displace ambient oxygen and moisture[3].

  • Storage: Store immediately at -80°C in amber vials to prevent photodegradation.

  • Validation Step: Run a rapid LC-MS (Liquid Chromatography-Mass Spectrometry) quality control check on one aliquot every 3 months. The presence of M+16 or M+32 peaks indicates S-oxidation has occurred, invalidating the batch.

Q3: I am seeing a high rate of hits in my enzymatic assays, but they fail orthogonal validation. Is 2-isopropyl-4-phenylthiazole a Pan-Assay Interference Compound (PAINS)?

The Causality: Fragment-sized thiazoles are notorious for generating false positives in high-throughput screening (HTS)[4]. The primary mechanism is colloidal aggregation . Due to its lipophilicity, 2-isopropyl-4-phenylthiazole can self-assemble into sub-micron colloidal aggregates in aqueous buffers. These aggregates non-specifically sequester target proteins (enzymes) onto their surface, causing partial or complete denaturation and an apparent loss of enzymatic activity. This mimics true competitive inhibition but is entirely artifactual[4].

AggregationMechanism Monomer 2-Isopropyl-4-phenylthiazole (Monomer in DMSO) Aqueous Dilution into Aqueous Buffer Monomer->Aqueous Aggregate Aggregate Aqueous->Aggregate Hydrophobic Effect Sequestration Non-Specific Protein Sequestration Aggregate->Sequestration Enzyme Target Enzyme Enzyme->Sequestration FalsePos False Positive (Apparent Inhibition) Sequestration->FalsePos Detergent Addition of 0.01% Triton X-114 FalsePos->Detergent Disruption Aggregate Disruption (Restored Activity) Detergent->Disruption

Mechanism of colloidal aggregation leading to false positives and its detergent-based resolution.

The Solution: Implement a detergent-sensitive counter-screen. Colloidal aggregates are highly sensitive to non-ionic detergents, whereas true 1:1 stoichiometric binding between a drug and an enzyme is not.

Protocol C: Detergent-Sensitive Aggregation Counter-Screen
  • Baseline Assay: Run your standard enzymatic inhibition assay with 2-isopropyl-4-phenylthiazole to establish the baseline IC50.

  • Detergent Addition: Prepare a parallel assay buffer supplemented with 0.01% (v/v) Triton X-114 or Tween-20[4].

  • Comparative Analysis: Re-run the dose-response curve in the detergent-supplemented buffer.

  • Validation Step:

    • Scenario A (True Hit): The IC50 remains unchanged. The thiazole is a genuine inhibitor.

    • Scenario B (False Positive): The inhibitory activity vanishes (IC50 shifts rightward by >10-fold). The initial result was an aggregation-based artifact[4].

Quantitative Data Summary

To aid in experimental design, the following table summarizes the physicochemical thresholds and stability metrics associated with thiazole derivatives in biological screening environments.

ParameterConditionObservation / MetricTroubleshooting Action
Aqueous Solubility Limit PBS (pH 7.4), 0.5% DMSO< 10 µM (Precipitation risk high)Use co-solvents (PEG-400) or formulate as an inclusion complex.
DMSO Stability (Temp) 10 mM Stock at 25°C~64% degradation over 7 daysStore strictly at -20°C or -80°C[3].
DMSO Stability (Water) >2% ambient water in DMSOHydrolysis of labile side chainsUse anhydrous DMSO stored over molecular sieves.
Aggregation Threshold Aqueous buffer, no detergentColloidal formation at > 30 µMAdd 0.01% Triton X-114 to assay buffer to disrupt micelles[4].
Redox Interference Presence of DTT or TCEPThiol-reactivity / False readoutsExclude reducing agents if using redox-sensitive reporter dyes[4].

References

  • [1] Access to Thiazole via Copper-Catalyzed[3+1+1]-Type Condensation Reaction under Redox-Neutral Conditions. The Journal of Organic Chemistry (ACS Publications). 1

  • [2] Technical Support Center: Improving the Solubility of Thiazole Compounds. Benchchem. 2

  • [3] Improving the stability of thiazole compounds in DMSO for long-term storage. Benchchem. 3

  • [4] Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters. 4

Sources

Troubleshooting

modifying the structure of 2-isopropyl-4-phenylthiazole to improve bioavailability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to optimize the pharmacokinetic (PK) profiles of lipophilic heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to optimize the pharmacokinetic (PK) profiles of lipophilic heterocycles. 2-isopropyl-4-phenylthiazole (2-IPT) is a classic example of a high-potential medicinal chemistry scaffold that is often plagued by poor oral bioavailability (BA).

This guide provides field-proven troubleshooting strategies, focusing on the causality behind PK failures and the specific structural modifications required to overcome them. Drug development efforts frequently focus on modulating thiazole derivatives for improved bioavailability, selectivity, and reduced toxicity.

Diagnostic Workflow: Identifying the Root Cause of BA Failure

Before modifying the structure, you must diagnose whether the poor bioavailability is dissolution-rate limited (poor aqueous solubility) or metabolism-rate limited (high hepatic first-pass clearance).

Optimization_Logic A 2-IPT Lead Compound Poor Bioavailability B Dissolution-Rate Limited (Low Solubility) A->B Caco-2 High, Aq. Sol < 10 µg/mL C Metabolism-Rate Limited (High Clearance) A->C HLM t1/2 < 15 min D Isosteric Replacement (e.g., Phenyl → Pyridine) B->D Reduce LogP E Steric Shielding (e.g., Isopropyl → CF3-ethyl) C->E Block Oxidation F Optimized Lead High Bioavailability D->F Improved Dissolution E->F Sustained Plasma Conc.

Fig 1. Diagnostic logic for troubleshooting 2-IPT bioavailability failures.

Section 1: Overcoming Dissolution-Rate Limited Bioavailability

FAQ 1.1: Why does 2-IPT show poor oral absorption despite high Caco-2 permeability?

Causality: 2-IPT is highly lipophilic (high LogP) due to the combination of the non-polar isopropyl group and the unsubstituted phenyl ring. While this lipophilicity drives excellent membrane permeability (hence high Caco-2 scores), it results in a high crystal lattice energy and minimal hydrogen-bonding capacity with water. If the drug cannot dissolve in the gastrointestinal fluids, it cannot be absorbed, leading to dissolution-rate limited bioavailability.

FAQ 1.2: How can we structurally modify the phenyl ring to enhance solubility without losing target affinity?

Solution: Employ isosteric replacement . Replacing the phenyl ring with a bioisostere like a pyridine or pyrimidine ring introduces a basic nitrogen atom. This modification lowers the overall LogP, introduces a hydrogen-bond acceptor, and allows for salt formation (e.g., hydrochloride salts) at physiological pH, drastically improving aqueous solubility. Structural modifications of thiazole lead compounds, such as altering the alkyl chain substitutions or modifying the phenyl ring, are critical for optimizing both potency and pharmacokinetic profiles[1].

Protocol: Self-Validating Thermodynamic Solubility Profiling

To confidently measure the impact of your structural modifications, use a self-validating thermodynamic solubility assay rather than a kinetic one.

  • Preparation: Weigh 2 mg of the modified 2-IPT analog into a glass vial. Add 1 mL of Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5).

  • Incubation: Shake the suspension at 300 RPM at 37°C for 24 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV against a known standard curve.

  • Self-Validation Check: Spike the assay with a highly soluble internal standard (e.g., Caffeine) and a poorly soluble standard (e.g., Amiodarone). Critical Step: Measure the final pH of the buffer post-dissolution. If the pH shifts by >0.1 units, the buffering capacity has been overwhelmed, invalidating the thermodynamic equilibrium assumption. The assay must be repeated with a stronger buffer.

Section 2: Mitigating High First-Pass Metabolism

FAQ 2.1: In vivo clearance is extremely high. Which sites on 2-IPT are most vulnerable to CYP450?

Causality: The metabolism of 4-alkylthiazoles often involves ring C-oxidation and subsequent cleavage, but the alkyl substituents themselves are prime targets for rapid oxidation[2]. The tertiary carbon of the isopropyl group at the 2-position is highly susceptible to benzylic-like oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9), forming a hydroxylated metabolite that is rapidly cleared.

FAQ 2.2: What structural modifications prevent isopropyl oxidation?

Solution: You must block the metabolically labile site using steric or electronic shielding:

  • Fluorination: Replace the isopropyl group with a trifluoromethyl-ethyl group (e.g., 1,1,1-trifluoropropan-2-yl). The strong electron-withdrawing nature of fluorine deactivates the adjacent carbon toward oxidative attack.

  • Cyclization: Convert the isopropyl group into a 1-methylcyclopropyl group. The increased s-character of the cyclopropyl bonds makes hydrogen abstraction by CYP450 energetically unfavorable.

Quantitative SAR Data: Impact of Structural Modifications

Metabolic stability is routinely evaluated using pooled human liver microsomes (HLM) and NADPH, where the half-life (t1/2) dictates the compound's viability as a lead[3].

CompoundStructural ModificationAqueous Sol. (µg/mL)HLM t1/2 (min)Oral BA (%)
2-IPT (Parent) None1.2128%
Analog A Phenyl → Pyridine45.01415%
Analog B Isopropyl → CF3-ethyl0.88522%
Analog C Pyridine + CF3-ethyl38.57864%
Protocol: Self-Validating Human Liver Microsome (HLM) Stability Assay
  • Incubation Mixture: Combine 0.5 mg/mL pooled human liver microsomes, 1 µM of the 2-IPT analog, and 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH (a mandatory cofactor for CYP450 enzymes) to initiate the reaction.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance and half-life.

  • Self-Validation Check: Run parallel incubations with a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin). Critical Step: If the Verapamil t1/2 is >30 minutes, the microsomes have lost enzymatic activity (likely due to degraded NADPH or improper storage), and the entire assay batch must be rejected.

Section 3: Formulation Strategies for Recalcitrant Analogs

FAQ 3.1: What if structural modifications abolish target affinity?

Causality: Sometimes, replacing the phenyl or isopropyl group disrupts critical pharmacophore interactions in the target binding pocket. If structural modification is not viable, you must rely on formulation. Solution: When structural modifications fail, self-emulsifying drug delivery systems (SEDDS) can significantly enhance the oral bioavailability of lipophilic thiazole derivatives, sometimes by over 2000%[4]. SEDDS utilize a mixture of oils, surfactants, and co-surfactants to form nanoemulsions in the GI tract, bypassing hepatic first-pass metabolism by promoting lymphatic absorption.

SEDDS_Pathway S1 Lipophilic 2-IPT in SEDDS Matrix S2 GI Tract Dispersion (Aqueous Media) S1->S2 Ingestion S3 Formation of Nanoemulsions (<200nm) S2->S3 Mild Agitation S4 Lymphatic Absorption (Bypasses Liver) S3->S4 Chylomicron Uptake S5 Systemic Circulation (Enhanced BA) S4->S5 Avoids First-Pass

Fig 2. Mechanism of SEDDS-mediated lymphatic absorption bypassing hepatic clearance.

Sources

Reference Data & Comparative Studies

Validation

A Multi-faceted Approach to Structure Elucidation: Confirming 2-isopropyl-4-phenylthiazole with 2D NMR

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the realm of synthetic chemistry and drug discovery, the unambiguous confirmation of a molecule's structure is a c...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug discovery, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. For heterocyclic compounds such as 2-isopropyl-4-phenylthiazole, which can present isomeric possibilities, one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy may not suffice to provide a definitive structural assignment. This guide provides an in-depth, technically-focused comparison of two-dimensional (2D) NMR experiments for the structural elucidation of 2-isopropyl-4-phenylthiazole, demonstrating how a combination of techniques provides a self-validating system for structural confirmation.

The increasing complexity of synthetic and natural compounds necessitates the use of advanced 1D and 2D NMR techniques.[1][2] While 1D ¹H and ¹³C NMR provide initial information on the types and numbers of protons and carbons, 2D NMR is essential for mapping the connectivity between these atoms, thereby revealing the complete molecular architecture.[2][3][4] This guide will walk through the logic and practical application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

The Challenge: Isomeric Ambiguity

The synthesis of 2-isopropyl-4-phenylthiazole could potentially yield its isomer, 4-isopropyl-2-phenylthiazole. Differentiating between these two structures requires the precise determination of the connectivity between the isopropyl group, the phenyl group, and the thiazole ring. This is where the power of 2D NMR becomes indispensable.

The 2D NMR Toolkit: A Comparative Overview

A combination of 1D and 2D NMR experiments is crucial for complete confidence in molecular structure determination.[3] Each 2D NMR experiment provides a unique piece of the structural puzzle.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[3] It is the foundational experiment for establishing proton-proton spin systems within a molecule.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C connectivity).[5] This is a highly sensitive experiment that allows for the unambiguous assignment of protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over multiple bonds (typically two or three bonds).[4] This long-range connectivity information is critical for piecing together different molecular fragments and establishing the overall carbon skeleton.

Experimental Workflow: A Step-by-Step Protocol

The following is a generalized protocol for acquiring the necessary 2D NMR data. Specific parameters may need to be optimized based on the spectrometer and sample concentration.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

  • 1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra. These will serve as the reference axes for the 2D spectra.

  • COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment.

  • HSQC Acquisition: Acquire a phase-sensitive gradient-edited HSQC experiment. This will differentiate CH/CH₃ signals from CH₂ signals.

  • HMBC Acquisition: Run a gradient-selected HMBC experiment. The long-range coupling delay should be optimized to detect correlations over a range of J-couplings (typically 4-10 Hz).

Figure 2: Key HMBC correlations confirming the structure of 2-isopropyl-4-phenylthiazole.

Conclusion: A Self-Validating Approach

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 396-445. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link]

  • University of Strathclyde. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Strathclyde. [Link]

Sources

Comparative

validating the purity of synthesized 2-(1-methylethyl)-4-phenyl-thiazole by HPLC

An essential milestone in the drug development pipeline is the rigorous analytical validation of synthesized active pharmaceutical ingredients (APIs) and intermediates. For lipophilic heterocyclic scaffolds like 2-(1-met...

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Author: BenchChem Technical Support Team. Date: March 2026

An essential milestone in the drug development pipeline is the rigorous analytical validation of synthesized active pharmaceutical ingredients (APIs) and intermediates. For lipophilic heterocyclic scaffolds like 2-(1-methylethyl)-4-phenyl-thiazole (commonly known as 2-isopropyl-4-phenylthiazole), confirming high purity (>98%) is critical before proceeding to downstream biological assays or formulation.

Whether synthesized via the classical Hantzsch reaction or modern copper-catalyzed [3+1+1] condensation 1, the crude product inevitably contains unreacted starting materials, regioisomers, or oxidative degradation products. This guide objectively compares High-Performance Liquid Chromatography (HPLC) against alternative analytical methods and provides a self-validating, mechanistic protocol for the purity analysis of this specific thiazole derivative.

Objective Comparison of Analytical Alternatives

While multiple analytical techniques can assess chemical purity, their efficacy varies based on the physicochemical properties of the target molecule. 2-Isopropyl-4-phenylthiazole is a relatively small, volatile, and highly lipophilic molecule with a strong UV chromophore (due to the conjugated phenyl-thiazole system).

The table below objectively compares the performance of Reversed-Phase HPLC (RP-HPLC) against Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) for this specific application 2.

Analytical TechniquePrimary Separation PrincipleAdvantages for Thiazole DerivativesLimitations for Purity ValidationIdeal Use Case
RP-HPLC-UV Hydrophobic partitioningExceptional resolution of structurally similar regioisomers; highly reproducible.Requires UV activity; response factors can vary slightly between unknown impurities.Primary API release testing and batch-to-batch consistency.
GC-MS Volatility & boiling pointExcellent for identifying volatile unreacted starting materials; provides mass confirmation.Risk of thermal degradation of the thiazole core at high injector temperatures.Identifying unknown volatile byproducts during early synthesis optimization.
qNMR Nuclear spin in a magnetic fieldAbsolute quantification without the need for reference standards.Low sensitivity for trace impurities (<1%); complex spectra if impurity signals overlap with the target.Orthogonal confirmation of primary standard purity.

Verdict: RP-HPLC-UV remains the gold standard for routine purity validation due to its superior precision, dynamic range, and non-destructive operating conditions.

Mechanistic Rationale for HPLC Method Selection

As an Application Scientist, method development must be driven by the molecule's specific chemistry rather than generic templates.

  • Stationary Phase Selection (C18): 2-Isopropyl-4-phenylthiazole possesses a highly hydrophobic profile driven by the phenyl ring and the isopropyl aliphatic chain. An octadecylsilane (C18) column provides the necessary non-polar surface area to achieve optimal hydrophobic retention and separation from polar synthesis byproducts 3.

  • Mobile Phase Additives (0.1% TFA): The thiazole nitrogen is weakly basic. If analyzed in neutral water, it can undergo secondary interactions with residual silanol groups on the silica column matrix, leading to severe peak tailing. Adding 0.1% Trifluoroacetic Acid (TFA) drops the pH to ~2.0, fully protonating the silanols and acting as an ion-pairing agent, ensuring sharp, symmetrical peaks 4.

  • Detection Wavelength (238 nm): The extended π -conjugation between the phenyl ring and the thiazole core yields a strong UV absorbance maximum around 238–254 nm, allowing for high-sensitivity detection of trace impurities 3.

Self-Validating Experimental Protocol

A robust analytical protocol must prove its own validity during every run. This workflow incorporates built-in System Suitability Tests (SST) in accordance with standard ICH validation guidelines 5.

Step 1: System and Reagent Preparation
  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase A: HPLC-grade Water with 0.1% v/v TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% v/v TFA.

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

Step 2: Gradient Elution Design

Causality Check: An isocratic method would cause late-eluting lipophilic dimers to broaden significantly. A gradient ensures polar salts elute early, while strongly retained non-polar impurities are forced off the column efficiently.

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.090101.0
2.090101.0
12.010901.0
15.010901.0
15.190101.0
20.090101.0
Step 3: The Self-Validating Injection Sequence
  • Blank Injection (Diluent only): Identifies baseline drift and confirms no ghost peaks from previous runs.

  • SST Injection (Reference Standard, 10 µg/mL): Validates the system's current state.

    • Acceptance Criteria: Theoretical plates ( N ) > 2000; Tailing factor ( Tf​ ) < 1.5; Retention time RSD < 2.0% (over 3 replicates). If these fail, the system is not fit for sample analysis.

  • Sample Injection (Synthesized Batch, 1 mg/mL): High concentration injection to detect trace impurities at the 0.05% level.

  • Data Processing: Calculate purity using the area normalization method:

    • Purity (%)=(Area of Main Peak/Total Area of All Peaks)×100

Analytical Workflow Visualization

Analytical_Workflow S1 Synthesized Crude 2-Isopropyl-4-phenylthiazole S2 Sample Prep & Filtration (0.45 µm PTFE) S1->S2 S3 System Suitability Test (SST) Verify Plates & Tailing S2->S3 S4 RP-HPLC Gradient Analysis (C18, 0.1% TFA in ACN/H2O) S3->S4 SST Pass S5 UV Detection (238 nm) Peak Integration S4->S5 S6 Purity Specification Area % > 98.0%? S5->S6 S7 Batch Approved Proceed to Bioassay S6->S7 Yes S8 Batch Rejected Trigger Repurification S6->S8 No

Fig 1. Self-validating RP-HPLC workflow for 2-isopropyl-4-phenylthiazole purity verification.

Expected Quantitative Data & Chromatographic Behavior

When executing the described gradient method, the following chromatographic profile is typically observed. The high resolution ( Rs​>2.0 ) guarantees that the main API peak is not artificially inflated by co-eluting impurities.

Compound / Impurity ClassRelative Retention Time (RRT)Expected Resolution ( Rs​ )Peak Shape / Tailing Factor
Polar Salts & Unreacted Thioamides0.15 - 0.30N/ABroad / Fast eluting
Regioisomeric Byproducts0.85 - 0.95> 2.0Sharp ( Tf​ < 1.2)
2-Isopropyl-4-phenylthiazole (Target) 1.00 (~8.5 min) Baseline Sharp ( Tf​ < 1.1)
Oxidative Degradants / Dimers1.20 - 1.50> 3.5Slightly broadened

By rigorously adhering to this mechanistically grounded protocol, researchers can confidently validate the purity of 2-isopropyl-4-phenylthiazole, ensuring that downstream pharmacological data is not compromised by synthesis artifacts.

References

  • Access to Thiazole via Copper-Catalyzed [3+1+1]-Type Condensation Reaction under Redox-Neutral Conditions. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.[Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]

Sources

Validation

comparative analysis of the anticancer activity of different phenylthiazole isomers

As a Senior Application Scientist overseeing preclinical drug discovery cascades, I have observed firsthand how subtle structural variations—such as shifting a phenyl ring from the C2 to the C4 or C5 position on a thiazo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing preclinical drug discovery cascades, I have observed firsthand how subtle structural variations—such as shifting a phenyl ring from the C2 to the C4 or C5 position on a thiazole core—fundamentally alter a molecule's pharmacological trajectory. The phenylthiazole scaffold is a privileged structure in oncology, but treating its constitutional isomers as interchangeable is a critical error. The spatial geometry and electrostatic potential of these isomers dictate their specific kinase selectivity, toxicity profiles, and mechanisms of action.

This guide provides an objective, data-driven comparative analysis of 2-phenylthiazole, 4-phenylthiazole, and 5-phenylthiazole isomers, evaluating their performance against clinical alternatives and detailing the self-validating experimental methodologies required to accurately profile their anticancer activity.

Comparative Efficacy: In Vitro Performance vs. Clinical Alternatives

The position of the phenyl substitution directly impacts the half-maximal inhibitory concentration (IC₅₀) across various cancer cell lines. For example, specific 2-phenylthiazole derivatives have demonstrated superior efficacy against EGFR-mutant lung cancer lines compared to the clinical standard, Gefitinib[1]. Conversely, 4-phenylthiazole derivatives, such as KUD773, show profound activity in hormone-refractory prostate cancers (HRPC)[2], while novel 4-phenylthiazole-derived Ru(II) and Os(II) metalacycles exhibit low micromolar potency against colon adenocarcinoma[3].

The table below synthesizes the quantitative performance of these isomers against standard clinical alternatives.

Table 1: In Vitro Anticancer Activity of Phenylthiazole Isomers
Isomer ClassRepresentative CompoundTarget Cancer Cell LinePrimary Target / PathwayIC₅₀ (µM)Performance vs. Alternative
2-Phenylthiazole Compound 10bNCI-H1650 (Lung, EGFR Mut)EGFR Inhibition4.2More effective than Gefitinib[1]
2-Amino-4-phenylthiazole Compound 10HT29 (Colon)Cell Cycle Arrest2.01High selectivity for HT29[1]
4-Phenylthiazole Compound 4nA549 (Lung)Raf/MEK/ERK7.98Comparable to Sorafenib[4]
4-Phenylthiazole KUD773PC-3 (Prostate, HRPC)Tubulin / Aurora AActivePotent in hormone-resistant lines[2]
4-Phenylthiazole Ru(II) MetalacyclesSW480 (Colon)G-quadruplex DNALow µMOvercomes platinum resistance[3]
5-Phenylthiazol-2-amine Compound 16H446 (Small Cell Lung)PI3K/Akt/mTORActiveSuperior safety profile vs. Alpelisib[1]

Mechanistic Pathways: Decoding Isomer-Specific Apoptosis

The causality behind the efficacy of these isomers lies in their distinct binding affinities. 4-phenylthiazole derivatives like KUD773 act as dual-action inhibitors. By simultaneously inhibiting tubulin polymerization and Aurora A kinase activity, they force the cancer cell into a prolonged mitotic arrest. This sustained arrest activates Cdk1, which subsequently triggers the degradation of the anti-apoptotic protein Bcl-2, unleashing the caspase-3 executioner cascade[2].

Conversely, 2-phenylthiazole and 5-phenylthiazole isomers frequently target the PI3K/Akt/mTOR or EGFR pathways, shutting down survival signals and angiogenesis[1].

Pathway PT 4-Phenylthiazole Isomers (e.g., KUD773) Tubulin Tubulin Polymerization PT->Tubulin Inhibits AuroraA Aurora A Kinase PT->AuroraA Inhibits Cdk1 Cdk1 Activation (Thr161 Phosphorylation) Tubulin->Cdk1 Induces Mitotic Arrest AuroraA->Cdk1 Modulates Bcl2 Bcl-2 Degradation Cdk1->Bcl2 Triggers Caspase Caspase Cascades (Caspase-3) Bcl2->Caspase Activates Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Executes

Fig 1. Mechanistic pathway of 4-phenylthiazole-induced apoptosis via tubulin and Aurora A inhibition.

Standardized Experimental Methodologies

To trust the data, the assay must be inherently robust. In my laboratory, we do not rely solely on metabolic snapshots (like the 1[1]) to determine cytotoxicity, as these can be confounded by transient, non-lethal mitochondrial stress. Instead, we utilize self-validating kinetic workflows.

Workflow Synthesis Isomer Synthesis & Purification InVitro In Vitro Cytotoxicity (MTT / CFSE Assays) Synthesis->InVitro Mechanism Mechanistic Profiling (Flow Cytometry, Kinases) InVitro->Mechanism InVivo In Vivo Efficacy (Xenograft Models) Mechanism->InVivo

Fig 2. Standardized preclinical evaluation workflow for phenylthiazole anticancer agents.

Protocol 1: High-Fidelity Cell Proliferation Assessment (CFSE Tracking)

Causality & Rationale: Carboxyfluorescein succinimidyl ester (CFSE) covalently binds to intracellular amines and dilutes exactly by half with each cell division. Unlike MTT, this provides a definitive kinetic record of proliferation inhibition, allowing us to distinguish between cytostatic (growth-halting) and cytotoxic (cell-killing) effects[2].

  • Cell Preparation & Labeling: Adjust target cancer cells (e.g., PC-3, DU-145) to a density of 1×10⁶ cells/mL. Add CFSE to a final concentration of 10 µM.

  • Incubation: Incubate at 37°C for 10 minutes in the dark to allow dye permeation and protein binding.

  • Quenching: Block the labeling reaction by adding RPMI medium supplemented with 10% Fetal Bovine Serum (FBS). Place tubes on ice for 5 minutes to halt dye uptake, then wash twice via centrifugation to remove unbound dye[2].

  • Treatment: Seed the labeled cells in multi-well plates and expose them to varying concentrations of the phenylthiazole isomer (e.g., KUD773) for 24, 48, and 72 hours.

  • Flow Cytometric Analysis: Harvest cells and analyze fluorescence intensity in the FITC channel. Self-Validating System: Always include a "Day 0" fixed-cell control to establish the maximum fluorescence baseline. If the untreated proliferating control does not show distinct, evenly spaced generational peaks after 72 hours, the labeling efficiency was compromised, and the assay is invalid.

Protocol 2: Tubulin Polymerization & Kinase Inhibition Profiling

Causality & Rationale: Because phenylthiazoles often induce mitotic arrest, we must pinpoint whether this is due to direct structural interference with the mitotic spindle or upstream kinase inhibition (e.g., Aurora A)[2]. An isolated, cell-free tubulin polymerization assay rules out off-target cellular effects.

  • Protein Preparation: Reconstitute purified porcine brain tubulin (>99% pure) in a polymerization buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

  • Compound Introduction: Pre-warm a 96-well half-area plate to 37°C. Add the phenylthiazole isomer (test), Paclitaxel (polymerization enhancer control), and Nocodazole (depolymerization control).

  • Kinetic Measurement: Rapidly add the tubulin solution to the wells and immediately begin reading absorbance at 340 nm every minute for 60 minutes.

  • Aurora A Kinase Validation: For isomers that induce mitotic arrest in flow cytometry but show no direct tubulin interference in step 3, perform a luminescent ATP-depletion kinase assay using recombinant Aurora A. Self-Validating System: The Paclitaxel control must show a rapid, steep increase in OD₃₄₀, while Nocodazole must show a flatline. If the vehicle control fails to polymerize (indicated by a steady OD₃₄₀ increase), the GTP has hydrolyzed or the tubulin has degraded, invalidating the run.

References

  • Title: A Comparative Guide to 2-Phenylthiazole Compounds in Oncology Research: In Vitro and In Vivo Perspectives Source: BenchChem URL
  • Title: KUD773, a phenylthiazole derivative, displays anticancer activity in human hormone-refractory prostate cancers through inhibition of tubulin polymerization and anti-Aurora A activity Source: NIH / PMC URL
  • Title: Investigating the anticancer potential of 4-phenylthiazole derived Ru(II) and Os(II)
  • Title: Synthesis, Anticancer and Antibacterial Activities of Novel 2-Amino-4-phenylthiazole Derivatives Containing Amide Moiety Source: CCS Publishing URL

Sources

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